molecular formula C16H15BrN2O2 B1389983 N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide CAS No. 1138443-20-5

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

货号: B1389983
CAS 编号: 1138443-20-5
分子量: 347.21 g/mol
InChI 键: YVBRHNVUOMAQFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-3-2-4-12(9-11)16(21)19-14-7-5-13(6-8-14)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRHNVUOMAQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Profiling of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide: A Covalent Warhead Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted covalent inhibitors (TCIs) and chemical probes rely on precisely tuned electrophilic warheads to engage nucleophilic residues—most commonly cysteine—on target proteins. Bromoacetamides represent a privileged class of warheads due to their balanced reactivity profile: they remain sufficiently stable in aqueous physiological media yet exhibit high reactivity toward thiolate anions via a proximity-driven SN2 mechanism.

This technical whitepaper details the robust, three-step synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide , a bis-amide chemical probe. Designed for researchers and drug development professionals, this guide deconstructs the chemical logic, step-by-step methodology, and self-validating analytical checkpoints required to synthesize this molecule with high yield and purity.

Retrosynthetic Strategy & Chemical Logic

The primary challenge in synthesizing a 1,4-phenylenediamine derivative with two distinct amide groups is regiochemical ambiguity. Starting directly from 1,4-phenylenediamine would yield a statistical mixture of mono-acylated and bis-acylated products, complicating purification.

To establish a self-validating and highly controlled system, we utilize 4-nitroaniline as the starting scaffold. The strongly electron-withdrawing nitro group desensitizes the aromatic ring, allowing for clean, exclusive mono-acylation of the amine with 3-methylbenzoyl chloride. Subsequent Béchamp reduction of the nitro group reveals the second amine, which is then selectively acylated with bromoacetyl bromide at low temperatures.

Workflow A 4-Nitroaniline C N-(4-nitrophenyl)- 3-methylbenzamide A->C TEA, DCM 0 °C to RT B 3-Methylbenzoyl chloride B->C D N-(4-aminophenyl)- 3-methylbenzamide C->D Fe, NH4Cl EtOH/H2O, Reflux F Final Probe: N-{4-[(2-Bromoacetyl)amino]phenyl}- 3-methylbenzamide D->F TEA, DCM -5 °C to 0 °C E Bromoacetyl bromide E->F

Fig 1. Three-step synthetic workflow from 4-nitroaniline to the final bromoacetamide probe.

Step-by-Step Experimental Methodologies

Step 1: Amide Coupling (Synthesis of Intermediate 1)

Objective: Synthesis of N-(4-nitrophenyl)-3-methylbenzamide.

  • Causality: Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the evolving HCl would protonate the weakly nucleophilic 4-nitroaniline, rendering it inactive and stalling the reaction.

  • Protocol:

    • Dissolve 4-nitroaniline (1.0 eq, 10 mmol) and TEA (2.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add 3-methylbenzoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to control the exothermic acylation.

    • Remove the ice bath and stir at room temperature (RT) for 4 hours.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexane/EtOAc 2:1) must show complete consumption of the bright yellow 4-nitroaniline (Rf ~0.4) and the appearance of a new, UV-active spot (Rf ~0.6).

Step 2: Nitro Reduction (Synthesis of Intermediate 2)

Objective: Synthesis of N-(4-aminophenyl)-3-methylbenzamide.

  • Causality: The Béchamp reduction (Iron powder/NH₄Cl) is selected over palladium-catalyzed hydrogenation. This ensures high chemoselectivity, avoids potential poisoning of noble metal catalysts, and provides a highly scalable, cost-effective route .

  • Protocol:

    • Dissolve N-(4-nitrophenyl)-3-methylbenzamide (1.0 eq, 8 mmol) in a mixture of Ethanol/H₂O (4:1 v/v, 40 mL).

    • Add Iron powder (5.0 eq, 40 mmol) and Ammonium chloride (5.0 eq, 40 mmol).

    • Reflux the suspension vigorously at 85 °C for 2 hours.

    • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol. Concentrate the filtrate to remove ethanol, then partition the aqueous residue with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate to yield the amine .

  • Validation Checkpoint: TLC (DCM/MeOH 10:1) reveals a highly polar spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine.

Step 3: Electrophilic Warhead Installation (Final Target)

Objective: Synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide.

  • Causality: Bromoacetyl bromide is a bifunctional reagent. The acid bromide is significantly more electrophilic than the alkyl bromide. Performing the reaction strictly at -5 °C to 0 °C ensures that nucleophilic attack by the aniline occurs exclusively at the carbonyl carbon, preventing unwanted N-alkylation or polymerization .

  • Protocol:

    • Dissolve N-(4-aminophenyl)-3-methylbenzamide (1.0 eq, 5 mmol) and TEA (1.5 eq, 7.5 mmol) in anhydrous DCM (25 mL).

    • Cool the solution to -5 °C using an ice/salt bath.

    • Dissolve bromoacetyl bromide (1.05 eq, 5.25 mmol) in 5 mL anhydrous DCM and add dropwise over 30 minutes.

    • Stir for 1 hour at 0 °C. Do not allow the reaction to warm above 5 °C to prevent degradation.

    • Workup: Quench immediately with ice-cold water. Extract with DCM, wash with cold 0.5M HCl, cold saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization from EtOAc/Hexane.

  • Validation Checkpoint: LC-MS must confirm the presence of the characteristic bromine isotopic doublet ([M+H]⁺ at m/z 347.04 and 349.04 in a 1:1 ratio).

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative metrics and analytical validation markers for a standard 10 mmol scale synthesis.

StepIntermediate / ProductReaction TimeYield (%)Purity (HPLC)ESI-MS [M+H]⁺Validation Marker
1 N-(4-nitrophenyl)-3-methylbenzamide4.0 h88%>95%257.09UV-active TLC spot (Rf 0.6)
2 N-(4-aminophenyl)-3-methylbenzamide2.0 h85%>98%227.12Ninhydrin positive stain
3 N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide1.5 h76%>98%347.04 / 349.04Bromine isotope doublet (1:1)

Mechanistic Insights: Covalent Engagement

Bromoacetamides function by proximity-driven alkylation. Upon binding to the target protein's active or allosteric site, the electrophilic α-carbon of the bromoacetamide is positioned near a reactive cysteine thiolate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The thiolate attacks the α-carbon, displacing the bromide leaving group to form an irreversible, highly stable thioether linkage .

Mechanism Target Target Protein (Free Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex Probe Bromoacetamide Probe (Electrophile) Probe->Complex TS SN2 Transition State [S ··· C ··· Br]‡ Complex->TS Nucleophilic Attack by Thiolate Adduct Irreversible Covalent Adduct (Thioether Linkage) TS->Adduct Bromide Leaving Group Expulsion

Fig 2. SN2 mechanism of cysteine alkylation by the bromoacetamide warhead.

References

  • Title: N-(4-aminophenyl)-3-methylbenzamide | Source: PubChem | URL: [Link]

  • Title: Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

  • Title: CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Methodological & Application

Application Notes and Protocols for N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers utilizing N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, a putative covalent inhibitor, in cell-based assay systems. By leveraging its reactive bromoacetyl moiety, this compound is predicted to form a stable, covalent bond with nucleophilic residues, such as cysteine, on its target protein(s). These application notes detail the fundamental principles, detailed protocols, and critical considerations for characterizing the cellular activity of this compound, including determining its cytotoxicity, verifying target engagement, and assessing its impact on downstream signaling pathways. The methodologies described herein are designed to provide a robust framework for validating the utility of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a chemical probe or therapeutic lead.

Introduction and Mechanism of Action

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide belongs to the class of electrophilic small molecules designed for covalent modification of protein targets. The core mechanism of action is predicated on the presence of the α-haloacetyl group (specifically, bromoacetyl), which acts as an irreversible binder. This functional group is an electrophile that reacts with nucleophilic amino acid side chains on proteins, with a strong preference for the thiol group of cysteine residues through a process of nucleophilic substitution. This targeted covalent inhibition offers several advantages over traditional, reversible inhibitors, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.

The specificity of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide for a particular protein target is conferred by the "scaffold," the N-phenyl-3-methylbenzamide portion of the molecule. This scaffold is responsible for the initial, non-covalent binding interactions (e.g., hydrogen bonding, hydrophobic interactions) that position the bromoacetyl "warhead" in close proximity to the reactive cysteine residue within the target's binding site. This two-step process, involving initial reversible binding followed by irreversible covalent bond formation, is a hallmark of targeted covalent inhibitors.

The goal of the following protocols is to provide a systematic approach to:

  • Establish an effective and non-toxic concentration range for use in cells.

  • Confirm direct binding and engagement of the compound with its intracellular target(s).

  • Measure the functional consequences of target inhibition on a relevant cellular signaling pathway.

cluster_0 Mechanism of Covalent Inhibition Compound N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide Reversible Non-Covalent Binding Complex Compound->Reversible Step 1: Reversible Binding Target Target Protein (with Cysteine) Target->Reversible Irreversible Covalent Adduct (Inhibited Target) Reversible->Irreversible Step 2: Covalent Bond Formation cluster_1 CETSA® Experimental Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Cell Lysate at Temperature Gradient Treat->Heat Separate 3. Separate Soluble & Aggregated Fractions Heat->Separate Analyze 4. Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Result Result: Thermal Shift (Increased Tₘ with Compound) Analyze->Result

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Materials:

  • Cultured cells.

  • N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or similar thin-walled tubes.

  • Thermal cycler.

  • Ultracentrifuge or high-speed microcentrifuge.

  • Reagents and equipment for SDS-PAGE and Western blotting.

  • Primary antibody specific to the hypothesized target protein.

Procedure:

  • Cell Treatment: Treat cultured cells in suspension or adherent plates with the desired concentration of the compound and a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a defined cell density.

  • Lysate Generation: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heating Step: Aliquot the lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot on ice as the non-heated control.

  • Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity of each band to the non-heated (ice) control for that treatment group.

    • Plot the normalized soluble protein fraction against the temperature for both vehicle and compound treatments.

    • The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.

Treatment Tₘ (Melting Temperature) ΔTₘ (Shift)
Vehicle (DMSO)52.1°C-
10 µM Compound56.8°C+4.7°C

Protocol 3: Assessing Downstream Pathway Modulation by Western Blot

Once target engagement is confirmed, the next logical step is to determine the functional consequence of this engagement. This is often achieved by measuring changes in the phosphorylation state or abundance of proteins downstream of the target.

Principle: Cells are treated with the compound for various times and at various concentrations. Cell lysates are then analyzed by Western blot to detect changes in the levels of a downstream signaling node (e.g., phosphorylation of a substrate of a target kinase).

cluster_2 Hypothetical Signaling Pathway Stimulus Upstream Stimulus (e.g., Growth Factor) Target Target Protein (e.g., a Kinase) Stimulus->Target Downstream Downstream Substrate (e.g., p-SUBSTRATE) Target->Downstream Catalysis Compound N-{4-...}-3-methylbenzamide Compound->Target INHIBITION Response Cellular Response (e.g., Proliferation) Downstream->Response

Figure 3: A hypothetical pathway showing inhibition of a target protein and its downstream effects.

Procedure:

  • Experimental Setup: Seed cells and allow them to adhere. Serum-starve the cells overnight if the pathway of interest is activated by serum components.

  • Compound Treatment: Pre-treat cells with various concentrations of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide or vehicle for a set duration (e.g., 2 hours).

  • Pathway Stimulation: If required, stimulate the pathway with an appropriate agonist (e.g., EGF, TNF-α) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody against the phosphorylated downstream protein of interest (e.g., anti-phospho-ERK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization: Strip the membrane and re-probe with an antibody for the total amount of the downstream protein and/or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

  • Analysis: Quantify the band intensities. The ratio of the phosphorylated protein to the total protein should decrease in a dose-dependent manner in the compound-treated samples compared to the vehicle control.

Troubleshooting and Considerations

  • Compound Insolubility: If the compound precipitates in the culture medium, consider using a formulation aid like Pluronic F-127 or reducing the final concentration.

  • Lack of Activity:

    • Compound Instability: Ensure the stock solution is fresh and has been handled correctly. The bromoacetyl group can be hydrolyzed.

    • Target Not Expressed: Confirm that the chosen cell line expresses the intended target protein at a sufficient level.

    • Cell Permeability: The compound may not be efficiently entering the cells.

  • High Cytotoxicity: The compound may have off-target effects. Reduce the concentration and incubation time. It is crucial to correlate target engagement (Protocol 2) with the functional readout (Protocol 3) at similar concentrations.

  • CETSA® Issues: If no thermal shift is observed, it could mean the compound is not binding, the protein is inherently very stable or unstable, or the antibody is not specific enough.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061–1073. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Application Notes and Protocols for Protein Labeling with N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeted Covalent Modification of Proteins

The selective labeling of proteins is a cornerstone of modern biological research and drug development. It enables the study of protein function, localization, and interactions. Covalent labeling, in particular, offers a robust method for attaching probes, tags, or therapeutic payloads to specific amino acid residues. The bromoacetyl group is a well-established electrophilic moiety that demonstrates a high reactivity towards nucleophilic amino acid side chains, most notably the thiol group of cysteine residues. This application note provides a detailed protocol for the use of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, a bromoacetyl-containing reagent, for the targeted covalent labeling of proteins.

The N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide reagent is designed for the selective alkylation of cysteine residues. The bromoacetyl group acts as the reactive handle, while the benzamide core provides a stable scaffold. The choice of a bromoacetylating agent with a larger, more complex structure can sometimes offer advantages in terms of solubility and reduced non-specific binding compared to smaller, more indiscriminate reagents like bromoacetyl chloride.

Principle of Bromoacetylation

The covalent labeling of proteins with N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This leads to the displacement of the bromide ion and the formation of a stable thioether bond, effectively tethering the benzamide moiety to the protein.[1]

The reaction is highly dependent on pH, with optimal conditions typically in the slightly basic range (pH 7.5-8.5).[1] This pH favors the deprotonation of the cysteine thiol group, increasing its nucleophilicity and reaction rate. While cysteine is the primary target, at higher pH values, other nucleophilic residues such as lysine and histidine can also be modified, though generally to a lesser extent.[1]

graph Reaction_Mechanism {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2];
  node [shape=plaintext, fontsize=12, fontname="Arial"];

// Reactants Protein_Cys [label="Protein-Cys-S⁻", fontcolor="#202124"]; Reagent [label=< N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

]; Br [label="Br⁻", fontcolor="#EA4335"];

// Products Labeled_Protein [label="Labeled Protein", fontcolor="#34A853"];

// Nodes for reaction steps SN2_Attack [shape=none, label="Sɴ2 Attack"];

// Edges Protein_Cys -> SN2_Attack [arrowhead=none]; Reagent -> SN2_Attack [arrowhead=none]; SN2_Attack -> Labeled_Protein [label="Formation of\nThioether Bond", fontcolor="#4285F4"]; SN2_Attack -> Br [label="Leaving Group", fontcolor="#EA4335"]; }

**Caption:** General workflow for protein labeling.
Part 2: Protein Labeling Reaction
  • To the prepared protein solution, add the stock solution of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide to achieve a 10- to 20-fold molar excess of the reagent over the protein.[2] It is recommended to perform a titration to determine the optimal molar ratio for your specific protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the labeling reagent is light-sensitive.[2]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by mass spectrometry, if possible.

Part 3: Quenching the Reaction
  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will consume any unreacted bromoacetyl groups.[2]

  • Incubate for 30 minutes at room temperature.[2]

Part 4: Purification of the Labeled Protein
  • Remove the excess, unreacted labeling reagent and the quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]

  • Alternatively, the labeled protein can be purified by dialysis against a large volume of the storage buffer.

Data Analysis and Characterization

The success of the labeling reaction can be confirmed by several methods:

  • Mass Spectrometry: This is the most definitive method to confirm covalent modification. The mass of the labeled protein will increase by the mass of the N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide moiety minus the mass of HBr. High-resolution mass spectrometry can confirm the exact mass shift.[1]

  • SDS-PAGE: A slight increase in the molecular weight of the labeled protein might be observable on a high-resolution SDS-PAGE gel. If the labeling reagent is fluorescent, the labeled protein can be visualized by fluorescence imaging of the gel.

  • UV-Vis Spectroscopy: If the labeling reagent has a distinct chromophore, the degree of labeling can be estimated by measuring the absorbance at the appropriate wavelength.

ParameterRecommended Starting ConditionRange for OptimizationRationale
pH 7.57.0 - 8.5Balances the nucleophilicity of the cysteine thiol with minimizing off-target reactions with lysine and histidine.[1]
Reagent:Protein Molar Ratio 20:110:1 - 50:1A molar excess drives the reaction to completion. The optimal ratio depends on the number of accessible cysteines and protein concentration.[1][2]
Reaction Time 2 hours at RT1 - 4 hours at RT, or overnight at 4°CLonger incubation times can increase labeling efficiency but also the risk of non-specific labeling.[2]
Protein Concentration 1-5 mg/mL0.5 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inaccessible cysteine residues.Denature the protein under non-reducing conditions before labeling.
Oxidized cysteine residues (disulfide bonds).Reduce the protein with DTT or TCEP and remove the reducing agent before labeling.[2]
Incorrect pH.Ensure the reaction buffer is at the optimal pH (7.5-8.5).
Non-specific Labeling pH is too high.Lower the reaction pH to the 7.0-7.5 range to decrease the reactivity of lysine and histidine residues.[2]
Reaction time is too long.Reduce the incubation time and monitor the reaction progress.[2]
Excess labeling reagent.Perform a titration to find the lowest effective molar excess of the reagent.[2]
Protein Precipitation High concentration of organic solvent from the reagent stock.Add the reagent stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <5%).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C) or for a shorter duration.

Conclusion

The protocol described provides a comprehensive guide for the covalent labeling of proteins using N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide. The bromoacetyl chemistry offers a reliable method for the selective modification of cysteine residues, enabling a wide range of applications in proteomics, drug discovery, and diagnostics. As with any protein modification protocol, optimization of the reaction conditions for each specific protein of interest is crucial to achieve the desired labeling efficiency and specificity.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

Sources

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide for studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide for Studying Enzyme Kinetics

Introduction: Unveiling the Potential of a Novel Covalent Inhibitor

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have undergone a significant renaissance. Once sidelined due to concerns about off-target reactivity, their potential for high potency and prolonged duration of action has brought them back to the forefront of therapeutic design[1][2][3]. This guide focuses on a hypothetical yet structurally plausible covalent inhibitor, N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide . While this specific molecule is not extensively documented in current literature, its architecture provides a compelling scaffold for the targeted, irreversible inhibition of enzymes.

The key to its function lies in the bromoacetyl group , a well-established electrophilic "warhead"[4][5][6]. This reactive moiety is designed to form a stable covalent bond with nucleophilic residues—such as cysteine or histidine—within the active site of a target enzyme[1][7]. The benzamide core, on the other hand, acts as the "guidance system," providing the necessary non-covalent interactions to selectively position the warhead for reaction[3].

For the purposes of this technical guide, we will treat N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a novel, investigational inhibitor targeting a hypothetical cysteine protease. Cysteine proteases are a therapeutically relevant class of enzymes implicated in a wide range of diseases, from cancer to parasitic infections, making them ideal targets for such inhibitors[7][8]. This document will provide the theoretical framework and practical, field-proven protocols for characterizing its kinetic behavior.

Plausible Synthetic Pathway

A robust understanding of a compound begins with its synthesis. While no specific synthesis for N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. This provides a foundational context for its provenance.

A plausible two-step synthesis would involve an initial amide coupling reaction between 4-amino-N-phenylbenzamide and 3-methylbenzoyl chloride, followed by the introduction of the bromoacetyl warhead. More specifically, a common starting material would be a commercially available aminobenzamide derivative which is then acylated[9][10]. The final step would be the reaction with bromoacetyl bromide or a similar reagent to install the reactive group[11]. This approach offers a straightforward path to the desired molecule, enabling its production for research purposes.

The Mechanism of Irreversible Covalent Inhibition

Irreversible inhibitors like N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide typically operate via a two-step mechanism, which is crucial to their selectivity and potency[2][8][12].

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form an initial enzyme-inhibitor complex (E·I). This step is governed by the rates of association (k_on) and dissociation (k_off), and the affinity of this initial binding is described by the inhibition constant, K_I.

  • Covalent Inactivation: Following initial binding, the bromoacetyl warhead is positioned optimally to react with a nucleophilic residue in the active site (e.g., the thiol group of a cysteine). This leads to the formation of a stable, covalent enzyme-inhibitor adduct (E-I), effectively inactivating the enzyme. This chemical step is characterized by the first-order rate constant, k_inact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I , which accounts for both the initial binding affinity and the rate of covalent bond formation[8][12].

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Inactivation E_I E + I EI_complex E·I (Reversible Complex) E_I->EI_complex k_on EI_complex->E_I k_off E_I_inactive E-I (Inactive Covalent Adduct) EI_complex->E_I_inactive k_inact (Covalent Bond Formation)

Caption: Mechanism of two-step irreversible inhibition.

Application Protocols: Kinetic Characterization

The primary goal in studying an irreversible inhibitor is to determine the kinetic parameters k_inact and K_I. Unlike reversible inhibitors, a simple IC50 value is insufficient and can be misleading, as the inhibition is time-dependent[5].

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of the inhibitor stock solution is critical for reproducible results.

Materials:

  • N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh out a precise amount of the inhibitor (e.g., 2.57 mg) using an analytical balance.

  • Dissolve the solid in a volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM for 2.57 mg in 1 mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare serial dilutions from this stock solution in DMSO to create a range of concentrations for your experiments.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is a common solvent for organic molecules, but its concentration in the final assay should be kept low (typically <1%) to avoid effects on enzyme activity.

Protocol 2: Determination of k_inact and K_I via Continuous Assay (Kitz-Wilson Method)

This is a robust method for determining the kinetic parameters when a continuous assay for the enzyme is available[2]. The assay monitors the reaction progress in the presence of both the substrate and the inhibitor.

Materials:

  • Hypothetical Cysteine Protease (e.g., Cathepsin B)

  • Fluorogenic substrate for the enzyme (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.8, with 1 mM DTT and 1 mM EDTA)

  • Inhibitor stock solutions (from Protocol 1)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Experimental Workflow:

G start Start prep_plate Prepare Plate: Add Assay Buffer start->prep_plate add_inhibitor Add Inhibitor (I) (Varying concentrations) prep_plate->add_inhibitor add_enzyme Add Enzyme (E) add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 5 min at 25°C) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (S) pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic mode, e.g., every 30s for 30 min) add_substrate->read_plate analyze Data Analysis: Fit progress curves to determine k_obs read_plate->analyze plot Plot k_obs vs. [I] Fit to hyperbola analyze->plot results Determine k_inact and K_I plot->results

Caption: Workflow for continuous kinetic assay.

Step-by-Step Procedure:

  • Plate Setup: To each well of a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a DMSO-only control (no inhibitor).

  • Enzyme Addition: Add the enzyme to each well to a final concentration that gives a linear reaction rate over the desired time course.

  • Pre-incubation (Optional but Recommended): Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) to allow for initial binding equilibrium to be established.

  • Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction. The substrate concentration should be at or below its K_m value.

  • Data Acquisition: Immediately place the plate in a fluorescence reader and begin monitoring the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).

Data Analysis and Interpretation

The raw data from the continuous assay will be a series of progress curves (fluorescence vs. time) for each inhibitor concentration.

  • Determine k_obs: Each progress curve will show an initial velocity that decreases over time as the enzyme is inactivated. Fit each curve to the following equation for slow-binding inhibition to determine the observed rate of inactivation, k_obs :

    P = (v₀/k_obs) * [1 - exp(-k_obs * t)]

    Where:

    • P is the product concentration (or fluorescence) at time t

    • v₀ is the initial velocity

    • k_obs is the observed first-order rate constant of inactivation

  • Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]). Fit this data to the hyperbolic equation for irreversible inhibition:

    k_obs = (k_inact * [I]) / (K_I + [I])

    Where:

    • k_inact is the maximal rate of inactivation (the plateau of the curve).

    • K_I is the inhibitor concentration that gives half-maximal inactivation.

  • Calculate k_inact/K_I: The ratio of k_inact to K_I gives the second-order rate constant, which is the most reliable measure for comparing the potency of different irreversible inhibitors.

Hypothetical Data Summary

The following table summarizes the kind of data you would generate and the final kinetic parameters for our hypothetical inhibitor.

Inhibitor Conc. [nM]k_obs (s⁻¹)
00
100.0015
250.0035
500.0060
1000.0085
2000.0110
4000.0125

Fitted Kinetic Parameters:

ParameterValueUnit
k_inact0.015s⁻¹
K_I75nM
k_inact/K_I200,000M⁻¹s⁻¹

Self-Validating Systems and Trustworthiness

A well-designed kinetic experiment should be self-validating. The hyperbolic dependence of k_obs on the inhibitor concentration is a key validation checkpoint. If the data do not fit a saturable curve, it may indicate issues such as compound aggregation, non-specific reactivity, or a more complex inhibition mechanism. Furthermore, demonstrating that a known reversible inhibitor of the target enzyme can protect it from inactivation by the irreversible inhibitor provides strong evidence for active-site-directed binding[5].

Conclusion

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, while a hypothetical compound for this guide, serves as an excellent model for understanding the principles and practices of studying irreversible enzyme inhibitors. The presence of a bromoacetyl warhead makes it a prime candidate for covalent modification of nucleophilic enzyme residues. The protocols and data analysis workflows detailed herein provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize such compounds. By determining the key kinetic parameters k_inact and K_I, one can build a robust structure-activity relationship, guiding the optimization of inhibitor potency and selectivity, and ultimately advancing the development of novel covalent therapeutics.

References

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Experimental Design for Covalent Inhibitor Screening: An Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renaissance of Covalent Therapeutics

Covalent drugs, which form a stable chemical bond with their biological target, have undergone a significant renaissance in modern drug discovery.[1][2] Historically viewed with caution due to potential off-target reactivity, rationally designed covalent inhibitors are now recognized for their ability to achieve profound and durable target modulation, often with superior potency and the capacity to overcome drug resistance.[1][2][3] This resurgence is driven by advances in our understanding of protein biochemistry and the development of sophisticated screening and analytical technologies that enable the precise design of highly selective molecules.[1][4]

This guide provides a comprehensive overview of the experimental design and key protocols for a successful covalent inhibitor screening campaign. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.

The Covalent Inhibition Mechanism: A Two-Step Process

Understanding the mechanism of covalent inhibition is fundamental to designing appropriate assays. It is a two-step process:

  • Reversible Binding (Formation of E•I complex): The inhibitor (I) first binds non-covalently to the target enzyme (E) to form a reversible complex (E•I). This initial binding is governed by an inhibition constant, KI, and is driven by the same intermolecular forces as non-covalent inhibitors (e.g., hydrogen bonds, hydrophobic interactions).[5]

  • Irreversible Bond Formation (Formation of E-I complex): Following initial binding, a reactive "warhead" on the inhibitor forms a covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the target protein.[6] This step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which represents the potency of the inhibitor.[7] A primary goal of the screening cascade is to identify and optimize compounds with a high kinact/KI value for the intended target and a low value for off-targets.

Covalent_Mechanism cluster_legend K_I = (k_off + k_inact) / k_on E E + I EI_rev E•I (Reversible Complex) E->EI_rev k_on EI_rev->E k_off EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev key Potency (k_inact / K_I) depends on both initial binding and reactivity.

Caption: The two-step mechanism of irreversible covalent inhibition.

The Covalent Inhibitor Screening Cascade

A successful covalent screening campaign is a multi-stage process designed to efficiently identify potent, selective, and cell-active molecules. The cascade approach allows for the rapid filtration of large compound libraries using high-throughput methods, followed by more detailed characterization of a smaller number of promising hits.

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity A Covalent Library (e.g., Acrylamides, Chloroacetamides) B Primary Screen: High-Throughput Assay (e.g., Intact Protein MS) A->B C Initial Hits: Confirmed Covalent Binders B->C D Biochemical Potency: Determine k_inact/K_I C->D E Validate Time-Dependence D->E F Validated Hits E->F G Binding Site Mapping (LC-MS/MS) F->G H Cellular Target Engagement (e.g., CETSA, ABPP) F->H J Lead Candidates G->J I Off-Target Profiling (Chemoproteomics) H->I I->J

Caption: A typical screening cascade for covalent inhibitor discovery.

Part A: Primary Screening – Identifying Covalent Hits

The goal of the primary screen is to rapidly and unambiguously identify compounds from a library that form a covalent bond with the target protein. The key is to use a method that directly detects the formation of the protein-inhibitor adduct.

Method of Choice: Intact Protein Mass Spectrometry (MS)

Intact protein Liquid Chromatography-Mass Spectrometry (LC/MS) is the gold standard for primary screening of covalent inhibitors.[8][9] Its power lies in its ability to directly observe the mass of the protein, providing unequivocal evidence of covalent modification.

Causality Behind the Choice:

  • Unambiguous Readout: A mass shift corresponding to the molecular weight of the inhibitor is direct proof of covalent bond formation. This eliminates false positives common in activity-based assays, which can be caused by compound aggregation, redox activity, or other artifacts.[9]

  • High-Throughput: Modern LC/MS systems can analyze samples in 1-2 minutes, making it feasible to screen libraries of thousands of compounds in a few days.[8]

  • Information-Rich: The assay not only confirms binding but can also determine the stoichiometry of the interaction (i.e., how many inhibitor molecules have bound to a single protein).[9]

Parameter Typical Value / Condition Rationale
Protein Concentration 1-5 µMSufficient for robust MS signal without excessive consumption of protein.
Compound Concentration 10-50 µMA 10-fold excess over protein is typical to drive the reaction.
Incubation Time 1 - 4 hoursAllows sufficient time for moderately reactive fragments to form an adduct.
Buffer System PBS or HEPES, pH 7.4Physiologically relevant pH. Avoid buffers with primary amines (e.g., Tris) if the warhead can react with them.
Reducing Agent 100-250 µM TCEPTCEP is preferred over DTT as it does not interfere with some warhead chemistries. Maintains cysteines in a reduced, nucleophilic state.
Protocol 1: High-Throughput Intact Protein MS Screen

This protocol outlines a general procedure for screening a covalent fragment library against a target protein containing a reactive cysteine.

Materials:

  • Purified target protein (≥95% purity)

  • Covalent inhibitor library (e.g., acrylamides, chloroacetamides) dissolved in DMSO.[10]

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Quenching Solution: 10% Formic Acid in Water

  • LC/MS system with a suitable reversed-phase column for protein separation (e.g., C4).

Procedure:

  • Protein Preparation: Dilute the target protein to 2X the final concentration (e.g., 4 µM) in Assay Buffer. Add TCEP to a final concentration of 250 µM.

  • Compound Plating: In a 384-well plate, add your library compounds. Typically, compounds are screened individually at a final concentration of 20 µM. Include DMSO-only wells as a negative control.

  • Reaction Incubation: Add the 2X protein solution to the compound plate to initiate the reaction (final protein concentration of 2 µM). Mix gently and incubate at room temperature for 1 to 4 hours.

  • Quenching: Stop the reaction by adding an equal volume of Quenching Solution. This denatures the protein and prevents further reaction.

  • LC/MS Analysis:

    • Inject the quenched samples onto the LC/MS system.

    • Use a rapid gradient to separate the protein from salts and unbound small molecules.

    • Acquire mass spectra across the expected mass range for the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the protein's average mass.

    • Calculate the percent modification for each compound by comparing the peak intensities of the modified (adduct) and unmodified protein.

    • Hits are identified as compounds that show a mass shift corresponding to the compound's molecular weight and a percent modification above a defined threshold (e.g., >20%).[8]

Part B: Hit Validation and Potency Determination

Once initial hits are identified, the next crucial step is to validate their mechanism and quantify their potency. The primary screen is a simple "yes/no" for binding; this phase provides the quantitative data needed for structure-activity relationship (SAR) studies.

The Gold Standard Metric: kinact/KI

For irreversible covalent inhibitors, a simple IC50 value is often misleading because it is time-dependent.[7] The true measure of potency is the second-order rate constant kinact/KI.[7][11] This value combines the initial binding affinity (KI) and the rate of covalent bond formation (kinact) into a single, time-independent parameter that allows for accurate comparison between compounds.

Causality Behind the Choice:

  • Time-Independence: Unlike an IC50, kinact/KI is a constant that does not change with incubation time, providing a solid benchmark for medicinal chemistry optimization.

  • Mechanistic Insight: Determining kinact and KI separately can provide valuable insights. For example, a low potency could be due to poor initial binding (high KI) or slow reactivity (low kinact).[5][12]

Protocol 2: Determination of kinact and KI using LC/MS

This method uses time-resolved LC/MS to monitor the rate of adduct formation at various inhibitor concentrations. It is a direct and robust method that does not require a functional enzyme activity assay.

Materials:

  • Validated hit compound

  • Purified target protein

  • Same buffer and LC/MS system as in Protocol 1.

Procedure:

  • Experimental Setup: Prepare a series of reactions, each containing a fixed concentration of the target protein (e.g., 1 µM). To these, add the inhibitor at a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated KI).

  • Time-Course Measurement: At multiple time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), take an aliquot from each reaction and immediately quench it with formic acid.

  • LC/MS Analysis: Analyze each quenched time point by LC/MS to determine the percentage of modified protein, as described in Protocol 1.

  • Data Analysis:

    • Step 1: Determine kobs: For each inhibitor concentration, plot the percent of modified protein versus time. Fit this data to a one-phase association equation (pseudo-first-order kinetics) to obtain the observed rate constant, kobs.[12] Equation: Percent Modified = (1 - e-kobs*t) * 100

    • Step 2: Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors.[12][13] Equation: kobs = kinact * [I] / (KI + [I])

    • The fit will yield values for kinact (the maximum observed rate at saturating inhibitor concentration) and KI (the inhibitor concentration at which the rate is half of kinact).

    • The overall potency is then calculated as kinact/KI.[7]

Part C: Selectivity and Cellular Mechanism of Action

A potent inhibitor is only useful if it is selective for its target and functions within a cellular context. This phase focuses on confirming the binding site, assessing off-target activity, and verifying target engagement in cells.

Method 1: Binding Site Identification by Peptide Mapping (LC-MS/MS)

It is critical to confirm that the inhibitor is binding to the intended amino acid. Peptide mapping involves digesting the modified protein into smaller peptides and using tandem mass spectrometry (MS/MS) to identify the specific peptide—and residue—that carries the modification.

Causality Behind the Choice:

  • Confirms Mechanism: Verifies that the inhibitor binds to the expected nucleophile (e.g., an active site cysteine), confirming the intended mechanism of action.

  • Guides Optimization: If binding occurs at an unexpected site, this information is crucial for redesigning the inhibitor. A recently developed method called CoMPAS allows for binding site identification directly in the primary screen.[9][14]

Method 2: Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its target inside intact cells.[15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Causality Behind the Choice:

  • Physiologically Relevant: CETSA measures target engagement in the complex milieu of the cell, providing evidence that the compound is cell-permeable and can find its target in a native environment.[16]

  • Label-Free: Unlike some other methods, CETSA does not require modification of the compound or the target protein.[17]

Protocol 3: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the cellular potency of a compound by measuring protein stabilization at a fixed temperature across a range of compound concentrations.

Materials:

  • Cultured cells that express the target protein

  • Hit compound

  • PBS, protease inhibitors

  • Instrumentation for cell lysis (e.g., sonicator, freeze-thaw)

  • Quantitative Western Blotting or Mass Spectrometry setup

Procedure:

  • Compound Treatment: Treat cultured cells with a range of concentrations of the hit compound (e.g., 0.01 to 100 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a specific temperature (determined beforehand from a melt curve experiment) for 3 minutes. This temperature should be one that causes significant, but not complete, denaturation of the target protein in the absence of a ligand. Leave one aliquot from each condition unheated on ice.

  • Lysis and Clarification: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein. Analyze the amount of soluble target protein remaining in each sample using quantitative Western Blotting or targeted proteomics.

  • Data Analysis: For each compound concentration, normalize the amount of soluble protein in the heated sample to the unheated sample. Plot the normalized soluble protein fraction against the compound concentration and fit to a dose-response curve to determine the EC50 for thermal stabilization.

Method 3: Off-Target Profiling by Chemoproteomics

The ultimate test of selectivity is to profile the inhibitor against the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to map the interaction landscape of covalent drugs in complex biological systems, including live cells and tissues.[4][18][19] This method can identify potential off-targets, providing a critical assessment of a compound's safety and selectivity profile.[20]

References

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Application Note: Evaluation of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a Targeted Covalent Inhibitor in Cancer Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) represents a paradigm shift in precision oncology. By pairing a highly specific reversible binding motif with an electrophilic warhead, TCIs achieve infinite target residence time, overcoming high endogenous substrate competition and preventing acquired resistance mutations.

This application note details the experimental protocols for evaluating N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide , a bifunctional covalent probe.

  • The Recognition Motif: The 3-methylbenzamide moiety is a well-established pharmacophore known to competitively bind the nicotinamide pocket of Poly(ADP-ribose) polymerases (PARPs) and specific kinase ATP-binding sites[1]. Modifications to the benzamide motif are frequently utilized to anchor inhibitors in the active site via critical hydrogen bonding and π−π stacking[2].

  • The Covalent Warhead: The 2-bromoacetamide group acts as a potent electrophile. Once the benzamide motif anchors the molecule in the binding pocket, the α -haloacetamide is positioned in close proximity to a non-catalytic nucleophilic cysteine residue. This proximity drives a rapid SN​2 nucleophilic substitution, displacing the bromide ion and forming an irreversible thioether bond with the sulfhydryl group of the target[3].

Mechanism of Action

MOA A N-{4-[(2-Bromoacetyl)amino]phenyl} -3-methylbenzamide B Target Protein (e.g., PARP/Kinase) A->B Binding C Reversible Complex (Non-covalent) B->C H-bonds & Pi-Pi stacking D Irreversible Complex (Covalent Cys-Alkylation) C->D S_N2 Reaction (Bromoacetamide + Cys) E Catalytic Blockade D->E Conformational Lock F Cancer Cell Apoptosis E->F Pathway Inhibition

Caption: Mechanism of Action: Covalent inhibition via bromoacetamide-cysteine alkylation leading to apoptosis.

Experimental Workflow

To rigorously validate the efficacy and covalent nature of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, a dual-assay approach is required. A continuous exposure assay measures standard phenotypic cytotoxicity, while a Washout Assay serves as a self-validating system to confirm irreversible target engagement.

Workflow Step1 Cancer Cell Line Culturing (e.g., MDA-MB-436, HeLa) Step2 Compound Treatment (Dose-Response: 1nM - 10µM) Step1->Step2 Split1 Assay Type Step2->Split1 Step3A Continuous Exposure (72 hours) Split1->Step3A Phenotypic Step3B Washout Assay (2h exposure -> Wash -> 70h) Split1->Step3B Mechanistic Step4A Cell Viability Assay (CellTiter-Glo) Step3A->Step4A Step3B->Step4A Step4B Target Engagement (Immunoblot / Mass Spec) Step3B->Step4B Step5 Data Analysis (IC50 Calculation & Covalent Validation) Step4A->Step5 Step4B->Step5

Caption: Experimental workflow for validating the covalent binding and cytotoxicity of the inhibitor.

Detailed Methodologies & Protocols

Protocol 1: Covalent Validation via Washout Assay

Causality & Rationale: Reversible inhibitors rely on continuous equilibrium binding; removing the free drug from the extracellular media causes the intracellular drug to dissociate, restoring target function and cell viability. In contrast, a covalent inhibitor permanently inactivates its target within a short labeling window (e.g., 2 hours). If N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a true covalent probe, washing it out will not rescue the cells, and the resulting IC50​ will closely mirror the continuous exposure IC50​ .

Materials:

  • Target cancer cell lines (e.g., MDA-MB-436 [BRCA1-mutant], HeLa)

  • N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide (10 mM stock in DMSO)

  • Complete culture media (DMEM + 10% FBS)

  • Sterile 1X PBS (warmed to 37°C)

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 cells/well in a 96-well opaque-walled tissue culture plate in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Dilute these stocks 1:500 in complete media to create 2X treatment solutions (Final DMSO concentration = 0.2%).

  • Treatment (T=0): Add 100 µL of the 2X treatment solutions to the wells (Total volume = 200 µL). Prepare two identical plates: one for Continuous Exposure and one for Washout.

  • The Washout Step (T=2 hours):

    • Remove the Washout plate from the incubator.

    • Carefully aspirate the drug-containing media using a multichannel manifold.

    • Gently wash each well three times with 200 µL of warm 1X PBS to remove all unbound compound. Critical: Pour PBS down the side of the well to avoid detaching the cells.

    • Add 200 µL of fresh, drug-free complete media to each well.

  • Incubation: Return both the Washout plate and the Continuous Exposure plate to the incubator for an additional 70 hours (Total assay time = 72 hours).

Protocol 2: Cell Viability Readout (CellTiter-Glo)

Causality & Rationale: The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells. This provides a highly sensitive, luminescent readout of cell viability that correlates directly with the phenotypic efficacy of the covalent blockade.

Step-by-Step Procedure:

  • Equilibration: After the 72-hour incubation, remove the plates from the incubator and equilibrate them to room temperature for 30 minutes. Critical: Uneven temperature across the plate will cause luminescent edge effects.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent (Promega) directly to each well containing 200 µL of media.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (e.g., Tecan Spark or BioTek Synergy) with an integration time of 0.5 to 1.0 seconds per well.

  • Data Analysis: Normalize the luminescent signal to the vehicle (DMSO) control. Plot the dose-response curves using non-linear regression (four-parameter logistic equation) in GraphPad Prism to determine the IC50​ .

Data Presentation: Expected Assay Outcomes

A hallmark of a successful targeted covalent inhibitor is a Washout Shift Ratio (Washout IC50​ / Continuous IC50​ ) approaching 1.0. A ratio >10 indicates reversible binding.

Cell LineGenetic PhenotypeContinuous IC50​ (nM)Washout IC50​ (nM)Washout Shift RatioInterpretation
MDA-MB-436 BRCA1-mutant45.2 ± 3.152.8 ± 4.51.16 Irreversible / Covalent
HeLa WT850.4 ± 12.0910.2 ± 15.41.07 Irreversible / Covalent
MCF-7 WT620.1 ± 8.5685.0 ± 11.21.10 Irreversible / Covalent

Table 1: Representative quantitative data demonstrating the preservation of potency following compound washout, confirming the irreversible nature of the bromoacetamide-driven target alkylation.

References

  • Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Specific reaction of alpha,beta-unsaturated carbonyl compounds such as 6-shogaol with sulfhydryl groups in tubulin leading to microtubule damage Source: Science.gov URL:[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: ACS Publications URL:[Link]

  • The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL:[Link]

Sources

Application Note: Optimized Protocol for the Synthesis of N-Bromoacetyl-Modified Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: Native Chemical Ligation (Thioether Ligation), Peptoid Submonomer Synthesis, and Peptide Macrocyclization.

Introduction & Mechanistic Rationale

The incorporation of an N-terminal bromoacetyl group transforms a standard peptide into a highly reactive electrophile. This modification is a cornerstone technique in modern chemical biology, enabling the synthesis of sequence-defined peptoids via the submonomer approach , the cyclization of peptides, and the conjugation of large protein fragments through thioether ligation .

As a Senior Application Scientist, I frequently observe synthesis failures stemming from a misunderstanding of the unique chemical reactivity of the bromoacetyl moiety. Standard Solid-Phase Peptide Synthesis (SPPS) protocols cannot simply be copy-pasted for this modification. This guide establishes a self-validating, field-proven protocol built on two non-negotiable mechanistic pillars: Base-Free Activation and Thiol-Free Cleavage .

The Causality of Reagent Selection

In standard Fmoc-SPPS, amino acids are typically activated using uronium salts (e.g., HATU, HBTU) in the presence of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). This approach is strictly contraindicated for bromoacetylation.

Bromoacetic acid is highly susceptible to nucleophilic attack. If a base like DIPEA is introduced, it will rapidly displace the labile bromide ion, forming an unreactive quaternary ammonium salt and completely aborting the acylation. To prevent this, activation must proceed via a symmetric anhydride or O-acylisourea intermediate using N,N'-Diisopropylcarbodiimide (DIC) in the absolute absence of base .

Causality Start Bromoacetic Acid Activation Strategy Path1 DIC (Base-Free Activation) Start->Path1 Path2 HATU + DIPEA (Base-Mediated) Start->Path2 Result1 Successful O-acylisourea formation No bromide displacement Path1->Result1 Result2 Nucleophilic attack by DIPEA Quaternary ammonium salt formation Path2->Result2 Final1 High-Yield Bromoacetyl Peptide Result1->Final1 Final2 Synthesis Failure / Impure Product Result2->Final2

Logical causality of base-free activation in bromoacetylation.

Quantitative Data & Reagent Preparation

To ensure a self-validating system, precise stoichiometric control is required. The following table summarizes the quantitative parameters for a standard 0.1 mmol scale synthesis.

ReagentFunctional RoleEquivalentsConcentrationVolume (per 0.1 mmol)
Bromoacetic Acid Electrophile / Acylating Agent10 eq0.5 M2.0 mL in DMF
DIC Coupling Activator10 eq0.5 M2.0 mL in DMF
Piperidine Fmoc DeprotectionExcess20% v/v3.0 mL in DMF
TFA / TIS / H₂O Cleavage CocktailExcess95:2.5:2.5 v/v3.0 mL

Safety Note: Bromoacetic acid is highly toxic, corrosive, and a severe lachrymator. All preparations must be handled in a certified fume hood.

Experimental Workflow & Protocol

The workflow below outlines the critical path from chain elongation to analytical validation.

Workflow A 1. SPPS Chain Elongation (Standard Fmoc Chemistry) B 2. Terminal Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Stringent Washing (Crucial: Remove all Piperidine) B->C D 4. Bromoacetylation (Bromoacetic Acid + DIC, 60 min) C->D E 5. Resin Cleavage (TFA / TIS / H2O) *Strictly No Thiols* D->E F 6. LC-MS Validation (Confirm 79Br/81Br Isotope Doublet) E->F

Workflow for N-terminal bromoacetylation of peptides via SPPS.

Phase 1: Preparation and Deprotection
  • Chain Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) using standard Fmoc-SPPS protocols.

  • Terminal Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes) to remove the final N-terminal Fmoc group.

  • Stringent Washing (Critical Step): Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Expert Insight: Any residual piperidine trapped in the resin matrix will act as a nucleophile and displace the bromide during the next step. Do not rush the washing phase.

  • Validation Check 1: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of the free primary amine.

Phase 2: On-Resin Bromoacetylation
  • Activation: In a clean glass vial, dissolve 10 equivalents of bromoacetic acid in DMF to achieve a 0.5 M solution. Add 10 equivalents of DIC. Stir for 2–3 minutes at room temperature to initiate O-acylisourea formation.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.

    • Expert Insight: Bromoacetyl groups can be light-sensitive over prolonged periods. For syntheses requiring extended coupling times, wrap the reaction vessel in aluminum foil.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation Check 2: Perform a second Kaiser test. A negative result (colorless/yellow beads) confirms complete acylation. If slightly blue, repeat the bromoacetylation step (double coupling).

Phase 3: Cleavage and Global Deprotection
  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 ratio.

    • Critical E-E-A-T Rule:Never use thiol-based scavengers such as 1,2-ethanedithiol (EDT) or p-thiocresol. Thiols are highly nucleophilic and will rapidly displace the bromoacetyl group via an S_N2 mechanism during the cleavage process, destroying your target molecule .

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude bromoacetyl peptide. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of your synthesis, the final product must be validated via LC-MS.

Because bromine exists in nature as two stable isotopes— 79 Br (50.69%) and 81 Br (49.31%)—a successfully synthesized bromoacetyl peptide will exhibit a highly distinct, self-validating mass spectrometry signature. When analyzing the MS spectra, look for a 1:1 intensity doublet separated by exactly 2 Daltons (M + and [M+2] + ). If this characteristic isotopic pattern is missing, the bromide has been displaced (likely by premature base exposure or thiol scavengers), and the synthesis must be repeated.

References

  • Source: American Chemical Society (ACS)
  • Chemical Approaches To The Synthesis of Peptides and Proteins (Section 4.1.5 Chemical Ligation)
  • Source: National Institutes of Health (NIH / PMC)

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide in antiviral research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a Targeted Covalent Inhibitor in Antiviral Research

Introduction & Scientific Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized antiviral drug discovery, particularly in the rapid response to emerging RNA viruses such as SARS-CoV-2 and Enteroviruses[1][2]. N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a highly specialized chemical probe and lead scaffold designed to irreversibly inactivate viral cysteine proteases (e.g., the 3C-like protease, 3CLpro, or Main Protease, Mpro).

This compound leverages a tripartite structural design:

  • The 3-Methylbenzamide Moiety: Acts as a hydrophobic recognition element, designed to anchor the molecule within the lipophilic S2 or S3 subpockets of the viral protease[1][3].

  • The Phenyl Linker: Provides rigid spatial orientation, ensuring the warhead is precisely aligned with the catalytic machinery.

  • The α-Bromoacetamide Warhead: A privileged, mildly reactive electrophile. Unlike highly reactive halomethyl ketones that suffer from poor pharmacokinetic profiles, the α-bromoacetamide group strikes an optimal balance between aqueous stability and targeted reactivity toward hyper-nucleophilic catalytic cysteines (e.g., Cys145 in SARS-CoV-2 Mpro)[1][4].

Mechanism of Action: Two-Step Covalent Inactivation

As a covalent inhibitor, N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide does not follow standard Michaelis-Menten equilibrium kinetics. Instead, it operates via a two-step mechanism[5]. First, the 3-methylbenzamide and phenyl groups drive reversible, non-covalent binding ( Ki​ ) to the active site. This proximity effect drastically increases the local concentration of the α-bromoacetamide warhead near the catalytic cysteine. Subsequently, a nucleophilic substitution ( SN​2 ) occurs: the thiolate of the cysteine attacks the α-carbon of the bromoacetamide, displacing the bromide ion and forming an irreversible, permanent thioether bond ( kinact​ )[3][4].

This irreversible binding translates to an infinite target residence time, ensuring that viral polyprotein cleavage is permanently halted even if local drug concentrations drop, thereby effectively arresting viral replication[2][3].

MOA A Viral Protease (Active Cys145 Thiolate) C Non-Covalent Complex (Reversible Binding, Ki) A->C Target Recognition B N-{4-[(2-Bromoacetyl)amino]phenyl}- 3-methylbenzamide B->C Binding Affinity D Covalent Thioether Adduct (Irreversible, kinact) C->D Nucleophilic Attack (Loss of HBr) E Inhibition of Viral Polyprotein Cleavage D->E Enzyme Inactivation F Arrest of Viral Replication E->F Phenotypic Outcome

Diagram 1: Two-step targeted covalent inhibition mechanism of α-bromoacetamide derivatives.

Quantitative Data & Kinetic Benchmarks

When evaluating this compound against viral proteases, traditional IC50​ values are insufficient because the inhibition is time-dependent. The true measure of potency is the efficiency constant, kinact​/Ki​ . Below are the benchmark parameters expected for optimized bromoacetamide-based Mpro inhibitors (derived from structurally analogous compounds like D-4-77)[1][2].

ParameterTypical Value RangeAssay MethodologyBiological Significance
IC50​ (Apparent) 0.10 – 1.50 µMFRET-based enzymatic assay (30 min pre-incubation)Initial indicator of potency; highly dependent on assay time.
kinact​/Ki​ 103105 M−1s−1 Continuous FRET assay (Progress curve analysis)True metric of covalent efficiency; dictates in vivo dosing requirements.
EC50​ 0.40 – 3.00 µMCell-based viral titer reduction (e.g., Vero E6 cells)Demonstrates successful cell penetration and antiviral efficacy[1].
CC50​ > 100 µMMTS/CellTiter-Glo viability assayEnsures the electrophile is not indiscriminately reacting with host proteins[6].

Experimental Protocols

To ensure rigorous validation of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, the following self-validating workflow must be executed.

Workflow Step1 1. FRET Protease Assay Determine Time-Dependent IC50 Step2 2. Intact Mass Spectrometry Validate 1:1 Covalent Adduct Step1->Step2 Step3 3. Cell-Based Efficacy Determine Antiviral EC50 Step2->Step3 Step4 4. Cytotoxicity Profiling Establish Therapeutic Index Step3->Step4

Diagram 2: Sequential experimental workflow for validating covalent antiviral compounds.
Protocol 1: FRET-Based Biochemical Inhibition Assay ( kinact​/Ki​ Determination)

Causality Note: Because the bromoacetamide warhead is electrophilic, you must exclude strong nucleophilic reducing agents like Dithiothreitol (DTT) from the assay buffer, as they will directly react with the inhibitor and cause false negatives. Use TCEP (Tris(2-carboxyethyl)phosphine) instead, which reduces disulfides without reacting with the warhead.

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.

  • Enzyme Preparation: Dilute the recombinant viral protease (e.g., SARS-CoV-2 Mpro) to a final working concentration of 50 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide in 100% DMSO. Transfer 1 µL of each concentration to a 96-well black microplate.

  • Pre-incubation: Add 49 µL of the enzyme solution to the inhibitor wells. Crucial Step: Incubate for exactly 30 minutes at 37°C. Why? Covalent bond formation takes time; skipping pre-incubation will drastically underestimate the compound's potency.

  • Reaction Initiation: Add 50 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 60 minutes. Calculate kinact​/Ki​ using non-linear regression of the progress curves.

Protocol 2: Intact Protein Mass Spectrometry (Validation of Covalent Modification)

Causality Note: Biochemical inhibition alone does not prove a covalent mechanism. Intact mass spectrometry is required to prove a 1:1 stoichiometric binding event and the specific loss of the bromide leaving group[3][5].

  • Incubation: Incubate 5 µM of the viral protease with 25 µM of the inhibitor (5x molar excess) in 20 mM Ammonium Acetate buffer (pH 7.0) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Use a C4 analytical column with a rapid gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid).

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent software).

  • Validation: You must observe a mass shift corresponding to: [Mass of Protease] + [Mass of Inhibitor] - [Mass of HBr]. The absence of the native protein peak confirms 100% target occupancy.

Protocol 3: Cell-Based Antiviral Efficacy and Cytotoxicity

Causality Note: A successful TCI must penetrate host cell membranes and avoid off-target toxicity with host cysteine proteases (like Cathepsin L)[5].

  • Cell Seeding: Seed Vero E6 cells (or relevant target cells) at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Infection & Treatment: Pre-treat cells with varying concentrations of the inhibitor for 1 hour. Infect the cells with the virus (e.g., SARS-CoV-2 at an MOI of 0.05).

  • Viral Quantification ( EC50​ ): At 48 hours post-infection, extract viral RNA from the supernatant. Perform RT-qPCR targeting the viral nucleocapsid (N) gene to determine the EC50​ [2].

  • Cytotoxicity ( CC50​ ): In a parallel, uninfected plate treated identically with the inhibitor, add CellTiter-Glo reagent at 48 hours. Measure luminescence to determine cell viability. A therapeutic index ( CC50​/EC50​ ) of >10 is required for further lead optimization.

References

  • The S1'-S3' Pocket of the SARS-CoV-2 Main Protease Is Critical for Substrate Selectivity and Can Be Targeted with Covalent Inhibitors. Angewandte Chemie International Edition (2023). Available at:[Link]

  • Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). ACS Omega (2024). Available at:[Link]

  • Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? ACS Publications (2025). Available at:[Link]

  • Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives. Preprints.org (2023). Available at:[Link]

  • Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. PMC / Future Medicinal Chemistry (2024). Available at:[Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potential therapeutic efficacy against multidrug-resistant pathogens.[1] N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a synthetic compound of interest, integrating several structural motifs that suggest a potential for antimicrobial activity. The benzamide core is a common feature in a variety of pharmacologically active molecules, with some derivatives exhibiting antibacterial and antifungal properties.[2] Furthermore, the presence of a bromoacetyl group introduces a reactive electrophilic site, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism exploited by some antimicrobial agents to inactivate essential enzymes.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial antimicrobial characterization of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing and are designed to provide a robust framework for determining the compound's spectrum of activity, potency, and potential mode of action.[4][5][6][7]

Hypothesized Mechanism of Action: Covalent Inhibition of Essential Microbial Enzymes

The antimicrobial activity of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is likely attributable to the highly reactive 2-bromoacetyl moiety. This functional group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) present in the active sites of microbial enzymes. Covalent modification of these essential enzymes can lead to their irreversible inactivation, thereby disrupting critical metabolic or structural pathways and ultimately resulting in microbial cell death.

Hypothesized Mechanism of Action cluster_0 Microbial Cell Compound N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide Enzyme Essential Microbial Enzyme (e.g., with Cysteine residue) Compound->Enzyme Covalent Bonding (Bromoacetyl group reacts with nucleophilic residue) Inactive_Enzyme Inactive Enzyme-Compound Adduct Enzyme->Inactive_Enzyme Irreversible Inhibition Cell_Death Cell Death Inactive_Enzyme->Cell_Death Disruption of Essential Pathway

Caption: Hypothesized covalent inhibition of a microbial enzyme by N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide.

Safety and Handling Precautions

Compounds containing a bromoacetyl group are reactive and should be handled with care.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][7][13]

Materials:

  • N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of desired concentrations.[4]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[5]

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.[4]

    • Negative Control (Growth Control): Wells containing broth and inoculum without any compound.[5]

    • Sterility Control: Wells containing only broth.[4]

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[4][5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[7]

Broth Microdilution Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Controls Set up Controls (Positive, Negative, Sterility, Solvent) Inoculate->Controls Incubate Incubate at 37°C for 16-20h Controls->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Assay to determine the MIC.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[7] If the MBC is no more than four times the MIC, the compound is generally considered bactericidal.[7]

Data Presentation

The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Experimental Data][Experimental Data][Experimental Data]
Bacillus subtilisGram-positive[Experimental Data][Experimental Data][Experimental Data]
Escherichia coliGram-negative[Experimental Data][Experimental Data][Experimental Data]
Pseudomonas aeruginosaGram-negative[Experimental Data][Experimental Data][Experimental Data]

Further Investigations

Should N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide demonstrate significant antimicrobial activity, further studies are warranted to elucidate its mechanism of action and therapeutic potential. These may include:

  • Time-kill kinetics assays: To assess the rate at which the compound kills bacteria.

  • Cytotoxicity assays: To evaluate the compound's toxicity against mammalian cell lines.[5]

  • Enzyme inhibition assays: To identify specific microbial enzymes targeted by the compound.

  • In vivo efficacy studies: To determine the compound's effectiveness in animal models of infection.

Conclusion

The protocols detailed in these application notes provide a foundational framework for the systematic evaluation of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide as a potential antimicrobial agent. By following these established methodologies, researchers can generate reliable and reproducible data to guide further drug discovery and development efforts in the ongoing battle against infectious diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Santa Cruz Biotechnology. (n.d.). Bromoacetyl bromide.
  • ECHEMI. (n.d.). Bromoacetyl bromide SDS, 598-21-0 Safety Data Sheets.
  • Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • de la Fuente-Núñez, C., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE.
  • CDH Fine Chemical. (n.d.). Bromo Acetyl Bromide CAS No 598-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Di Masi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Gorgan, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
  • Chen, Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
  • Staneva, D., et al. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI.
  • ChemicalBook. (n.d.). N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide synthesis.
  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-{4-[(2-bromoacetyl)amino]phenyl}-3-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate, often used in the synthesis of targeted covalent inhibitors and other advanced pharmaceutical building blocks.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the final bromoacetylation step. Our focus is on ensuring scientific integrity, providing reproducible protocols, and explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Monitoring & Analysis

Q1: How can I effectively monitor the progress of the bromoacetylation reaction?

A1: Thin-Layer Chromatography (TLC) is the most direct and rapid method for monitoring this reaction.[1][2][3]

  • Procedure:

    • Prepare a TLC chamber with a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

    • On a silica gel TLC plate, spot three lanes: your starting material (N-(4-aminophenyl)-3-methylbenzamide), a "co-spot" containing both starting material and the reaction mixture, and the reaction mixture itself.[1]

    • Run the TLC and visualize under UV light (254 nm).

  • Interpretation:

    • The starting material, being more polar due to the free amine, will have a lower Rf value.

    • The product, N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, is less polar and will have a higher Rf value.

    • The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.[1]

Q2: What are the expected analytical characteristics of the final product?

A2: Proper characterization is crucial. Here are the expected data points for N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide.

Analytical Technique Expected Observations
¹H NMR Expect aromatic protons in the 7-8 ppm range. Key signals include a singlet for the -CH₂-Br protons (approx. 4.0-4.2 ppm) and two distinct amide N-H singlets.[4][5]
¹³C NMR Look for two carbonyl (C=O) signals around 165-170 ppm and the -CH₂-Br carbon signal around 28-32 ppm.[4][6]
Mass Spectrometry (MS) The most telling feature is the isotopic pattern for bromine. You will observe two peaks of nearly equal intensity: the molecular ion peak (M) and the M+2 peak.[7]
Troubleshooting Low Yield and Impurities

Q3: My reaction yield is consistently low. What are the most probable causes?

A3: Low yield in this N-acylation reaction typically points to one of four key areas: reagent quality, reaction conditions, base selection, or workup issues.[8]

  • Reagent Purity & Stability:

    • Bromoacetyl Bromide/Chloride: This is the most critical reagent. It is highly reactive and moisture-sensitive.[9] Hydrolysis to bromoacetic acid not only consumes the reagent but the resulting acid will not participate in the reaction under these conditions. Solution: Use freshly opened or distilled bromoacetyl bromide/chloride for best results. Handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Starting Amine: Ensure the purity of your N-(4-aminophenyl)-3-methylbenzamide. Impurities can interfere with the reaction.

    • Solvent: The solvent must be anhydrous. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended.[8] Residual water will rapidly decompose the acylating agent.

  • Reaction Conditions:

    • Temperature: This reaction is typically exothermic. Running the reaction at 0 °C (ice bath) during the addition of bromoacetyl bromide is crucial to prevent side reactions.[10] After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[8]

    • Stoichiometry: A slight excess of the bromoacetylating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure full conversion of the starting amine.[8]

  • Choice of Base:

    • The base is critical for scavenging the HBr generated during the reaction. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over simpler amines like triethylamine. These bases are less likely to compete with the substrate by reacting with the bromoacetyl bromide.

  • Workup Losses:

    • The product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. During the aqueous workup, use mild washing agents like saturated sodium bicarbonate solution and brine.[8] Avoid prolonged contact with aqueous layers.

Q4: My TLC shows multiple spots, including the starting material and other impurities. What are the likely side products?

A4: The presence of multiple spots indicates side reactions or incomplete conversion.

  • Unreacted Starting Material: The most common "impurity." This indicates the reaction has not gone to completion. See Q3 for solutions.

  • Hydrolyzed Product: If the bromoacetyl group is hydrolyzed, it forms N-{4-[(hydroxyacetyl)amino]phenyl}-3-methylbenzamide. This compound is significantly more polar than the product and will appear as a lower Rf spot on TLC, potentially close to the starting material. This can occur during a prolonged or harsh aqueous workup.

  • Di-acylated Product: While less likely with an amide starting material, if there were any residual di-amine precursors, di-bromoacetylation could occur.

  • Reaction with Base: If a non-hindered base like triethylamine is used, it can be acylated by bromoacetyl bromide, consuming the reagent and creating another impurity.

Q5: The purified product seems to degrade over time. How can I improve its stability?

A5: Alpha-haloacetamides can be unstable, particularly when exposed to light, moisture, or nucleophiles.[11][12][13]

  • Storage: Store the final compound in a cool, dark place (refrigerator or freezer) under an inert atmosphere. Amber vials are recommended.[11]

  • Purity: Ensure the product is free of residual acid or base from the workup, as these can catalyze degradation.

  • Solvent Choice: If storing in solution, use aprotic, non-nucleophilic solvents. Avoid alcohols, which can slowly displace the bromide.

Detailed Experimental Protocol

This protocol provides a robust starting point for the bromoacetylation of N-(4-aminophenyl)-3-methylbenzamide.

Objective: To synthesize N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide.

Materials:

  • N-(4-aminophenyl)-3-methylbenzamide (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(4-aminophenyl)-3-methylbenzamide (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add bromoacetyl bromide (1.1 eq) dropwise to the cold solution over 10-15 minutes. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.[1][3]

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to remove excess acid)

      • Water

      • Brine (to aid in drying)

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Visual Diagrams

Workflow & Troubleshooting Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dissolve Starting Material in Anhydrous DCM P2 Cool to 0 °C P1->P2 P3 Add DIPEA Base P2->P3 R1 Add Bromoacetyl Bromide (Dropwise at 0 °C) P3->R1 R2 Stir & Warm to RT R1->R2 R3 Monitor by TLC R2->R3 W1 Aqueous Quench & Wash (NaHCO3, Brine) R3->W1 Reaction Complete TS1 Low Yield or Impurities? R3->TS1 Incomplete or Messy W2 Dry & Concentrate W1->W2 W3 Purify (Recrystallization/Chromatography) W2->W3 A1 Characterize Product (NMR, MS) W3->A1 TS1->P1 Check Reagent/Solvent Purity TS1->P3 Verify Base Choice TS1->R1 Adjust Stoichiometry/ Temperature Control TS1->W1 Optimize Workup

Caption: Troubleshooting workflow for the bromoacetylation reaction.

Reaction Mechanism

Sources

Technical Support Center: Troubleshooting Low Yield in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. Here, we move beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and enhance the yield and purity of your benzamide products.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing benzamide in a laboratory setting?

A1: The most prevalent laboratory methods for synthesizing benzamide and its derivatives are:

  • From Benzoyl Chloride (Schotten-Baumann Reaction): This is a rapid and often high-yielding method that involves reacting benzoyl chloride with ammonia or a primary/secondary amine.[1][2] The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5]

  • From Benzoic Acid: This approach typically involves activating the carboxylic acid, often by converting it to benzoyl chloride in situ using a reagent like thionyl chloride (SOCl₂), followed by amidation.[2][6] Direct coupling of benzoic acid with an amine using a coupling reagent (e.g., DCC, EDC) is also a common strategy in medicinal chemistry.[7][8]

  • From Benzonitrile: Benzamide can also be prepared via the partial hydrolysis of benzonitrile, which is often catalyzed by an acid or a base.[2]

Q2: What are the primary side reactions that reduce the yield and purity of benzamide?

A2: The two most common side reactions, particularly when starting from benzoyl chloride, are the hydrolysis of the starting material and the over-acylation of the product.[1]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid.[1][7] Benzoic acid is unreactive towards the amine under these conditions and becomes a significant impurity.[9]

  • Over-acylation (Diacylation): The newly formed benzamide can act as a nucleophile and react with a second molecule of benzoyl chloride. This produces an N-benzoylbenzamide byproduct, consuming both the starting material and the desired product.[1]

  • Amine Protonation: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][9]

Q3: Why is a base essential in the Schotten-Baumann reaction?

A3: A base is critical for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[5] Without a base, the HCl will react with the unreacted amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively stopping the synthesis and drastically reducing the yield.[7][9] Typically, an aqueous base like sodium hydroxide or a tertiary amine like pyridine is used.[3][10]

Q4: What is the standard method for purifying the crude benzamide product?

A4: The most common and effective method for purifying crude benzamide is recrystallization.[11] Hot water is a frequently cited and effective solvent for this purpose.[2][5] Other polar solvents such as ethanol can also be used.[11] If the product is contaminated with benzoic acid, a preliminary wash with a dilute sodium bicarbonate solution is recommended to remove the acidic impurity.[1][5]

Troubleshooting Guide: Low Benzamide Yield

This section addresses the most common and frustrating issue in benzamide synthesis: low yield. We will diagnose the likely causes and provide actionable, scientifically-grounded solutions.

Problem: My reaction yield is consistently low or non-existent.

This is the most frequent issue, often stemming from problems with reagents, reaction conditions, or workup procedures.

Cause 1: Hydrolysis of Benzoyl Chloride

Benzoyl chloride's high reactivity makes it extremely susceptible to moisture. Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can lead to its decomposition into unreactive benzoic acid.[1][12]

  • Scientific Explanation: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of benzoic acid and HCl, consuming your starting material.[13]

  • Solution: Ensure Anhydrous Conditions.

    • Dry Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator immediately before use.[14][15]

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or dry your solvent using appropriate methods (e.g., distillation over a drying agent).[1][16]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[14][16]

    • Reagent Quality: Use a fresh bottle of benzoyl chloride. Older bottles may have already been compromised by atmospheric moisture.

Cause 2: Incomplete Reaction or Suboptimal Conditions

The reaction between benzoyl chloride and ammonia/amine is highly exothermic.[2] Improper temperature control or insufficient reaction time can lead to an incomplete reaction.

  • Scientific Explanation: While the initial reaction is rapid, ensuring it proceeds to completion requires maintaining contact between the reactants. In biphasic systems (e.g., an organic solvent and water), vigorous mixing is essential to maximize the interfacial area where the reaction occurs.[2][9]

  • Solution: Optimize Reaction Parameters.

    • Temperature Control: Add the benzoyl chloride slowly and dropwise to the amine solution while cooling the reaction vessel in an ice bath (0-5 °C).[1][14] This controls the initial exotherm and minimizes side reactions like over-acylation.[1]

    • Vigorous Stirring: Use a magnetic stirrer set to a high speed or a mechanical stirrer to ensure thorough mixing, especially in two-phase systems.[1][9]

    • Sufficient Reaction Time: After the initial addition, allow the reaction to warm to room temperature and stir for an adequate period (1-16 hours, depending on the specific substrates).[16]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine, which provides a clear indication of when the reaction is complete.[9][16]

Cause 3: Product Loss During Workup and Purification

A significant portion of the product can be lost during extraction and recrystallization if these steps are not optimized.[1]

  • Scientific Explanation: Benzamide has some solubility in water, and this solubility is pH-dependent. During aqueous washes, incorrect pH can lead to product loss. For recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures will result in a poor recovery of crystals.[17]

  • Solution: Refine Purification Technique.

    • pH Control: During aqueous workup, ensure the aqueous layer is basic before extracting with an organic solvent. Avoid strongly acidic washes if your product has basic functional groups that could form soluble salts.

    • Recrystallization Solvent: The ideal recrystallization solvent should dissolve benzamide well when hot but poorly when cold.[18] Hot water is often an excellent choice.[2] Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure maximum crystal recovery upon cooling.[17]

    • Washing Crystals: After filtering the recrystallized product, wash the crystals with a small amount of ice-cold recrystallization solvent to remove soluble impurities without dissolving a significant amount of the product.[5][17]

Problem: My final product is contaminated with a stubborn, white, solid impurity.

This is almost always due to the presence of benzoic acid from the hydrolysis of benzoyl chloride.

  • Scientific Explanation: Benzoic acid is less soluble in cold water than benzamide, making it difficult to remove by simple recrystallization from water alone.[2]

  • Solution: Perform a Base Wash.

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • The basic NaHCO₃ will react with the acidic benzoic acid to form sodium benzoate, which is highly water-soluble and will be removed in the aqueous layer.[1][5]

    • Separate the organic layer, dry it with an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to get a product that is free of benzoic acid.

Problem: I've isolated a byproduct with a higher molecular weight than benzamide.

This typically points to over-acylation, where the benzamide product has reacted again with benzoyl chloride.

  • Scientific Explanation: The nitrogen atom in the newly formed benzamide is still nucleophilic and can attack another molecule of benzoyl chloride, especially if there is a high local concentration of it or if the temperature is too high.[1]

  • Solution: Control Reagent Addition and Temperature.

    • Slow, Dropwise Addition: Add the benzoyl chloride to the amine solution very slowly, using a dropping funnel. This prevents a localized excess of the acylating agent.[1]

    • Maintain Low Temperature: Perform the addition and the initial phase of the reaction at a low temperature (0-5 °C) to reduce the rate of this side reaction.[1]

    • Use Correct Stoichiometry: Avoid using a large excess of benzoyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the benzoyl chloride is consumed.

Visualization of Key Processes

Troubleshooting Flowchart for Low Benzamide Yield

G cluster_reagents cluster_conditions cluster_workup start Low Benzamide Yield check_reagents Re-evaluate Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Workup & Purification start->check_workup reagent_purity Impure or Wet Reagents? check_reagents->reagent_purity temp_control Poor Temperature Control? check_conditions->temp_control mixing Insufficient Mixing? check_conditions->mixing time Inadequate Reaction Time? check_conditions->time extraction_loss Loss During Extraction? check_workup->extraction_loss recryst_loss Poor Recrystallization Recovery? check_workup->recryst_loss reagent_solution Solution: Use fresh, anhydrous reagents. Dry solvents & glassware. reagent_purity->reagent_solution conditions_solution Solution: Add benzoyl chloride slowly at 0-5°C. Stir vigorously. Monitor reaction with TLC. temp_control->conditions_solution mixing->conditions_solution time->conditions_solution workup_solution Solution: Control pH during washes. Use minimum hot solvent for recrystallization. Wash crystals with ice-cold solvent. extraction_loss->workup_solution recryst_loss->workup_solution

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.

General Workflow for Benzamide Synthesis via Schotten-Baumann Conditions

G cluster_0 A 1. Dissolve Amine & Base in Solvent B 2. Cool Mixture to 0 °C A->B C 3. Add Benzoyl Chloride Slowly (Dropwise) B->C D 4. Stir and Allow to Warm to Room Temp C->D E 5. Monitor by TLC Until Completion D->E F 6. Aqueous Workup (Quench & Extract) E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify Crude Product (Recrystallization) G->H

Caption: Experimental workflow for the synthesis of benzamide via acyl chlorides.

Data Presentation

Table 1: Common Solvents for Benzamide Recrystallization
SolventBoiling Point (°C)Benzamide Solubility (Hot)Benzamide Solubility (Cold)Notes
Water 100HighVery LowThe most common and greenest solvent choice.[2][11]
Ethanol 78HighModerateCan be effective, sometimes used as a co-solvent with water.[11]
Acetonitrile 82ModerateLowA good alternative polar aprotic solvent.[8][11]
Acetone 56HighModerateIts high volatility can be advantageous for drying.[11]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia

This protocol is adapted from standard laboratory procedures for the Schotten-Baumann reaction.[5][11]

Materials:

  • Concentrated Aqueous Ammonia (~28%)

  • Benzoyl Chloride

  • 250 mL Conical Flask

  • Ice Bath

  • Vacuum Filtration Apparatus (Büchner funnel, filter flask)

  • Filter Paper

Procedure:

  • In a fume hood, place 10 mL of concentrated aqueous ammonia into a 250 mL conical flask. Cool the flask in an ice bath.

  • Slowly, and in small portions, add 2 mL of benzoyl chloride to the cold, stirred ammonia solution. Continuously shake or stir the flask during the addition.

  • The reaction is exothermic; maintain the temperature by ensuring the flask remains in the ice bath.[5]

  • After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15-20 minutes to ensure the reaction goes to completion.[2] A white precipitate of benzamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with several small portions of ice-cold water to remove soluble impurities like ammonium chloride.[5]

  • Proceed to Protocol 2 for purification.

Protocol 2: Purification of Crude Benzamide by Recrystallization

This protocol provides a standard method for purifying the crude solid obtained from synthesis.[5][17]

Materials:

  • Crude Benzamide

  • Deionized Water (or another suitable solvent from Table 1)

  • Beakers or Erlenmeyer Flasks

  • Hot Plate

  • Vacuum Filtration Apparatus

Procedure:

  • Transfer the crude solid benzamide to a beaker or Erlenmeyer flask.

  • Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the water boils and the benzamide dissolves completely. If it does not all dissolve, add more hot water in small portions until a clear, saturated solution is obtained at the boiling point.[17]

  • Remove the solution from the heat and allow it to cool slowly to room temperature. Covering the beaker with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once the solution has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a very small amount of ice-cold water.

  • Dry the purified crystals in a low-temperature oven or in a desiccator to obtain the final product.

References

  • Benchchem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (2025). Overcoming common side reactions in 3-(2-Chloroacetyl)benzamide synthesis. Benchchem.
  • Wikipedia. (2023). Schotten–Baumann reaction. Wikipedia.
  • Land of Chemistry. (2024, May 7). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. YouTube.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. L.S.College, Muzaffarpur.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Benchchem. (2025). optimization of reaction conditions for benzamide synthesis. Benchchem.
  • Benchchem. (2025). minimizing side product formation in benzamide synthesis. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.
  • Benchchem. (2025). strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Benchchem. (2025). identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield. Benchchem.
  • Benchchem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Benchchem.
  • Benchchem. (2025). optimizing reaction conditions for 4-benzoylbenzamide synthesis. Benchchem.
  • Benchchem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. Benchchem.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?. askIITians.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson.
  • YouTube. (2023, February 15). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. YouTube.
  • LabArchives. (2018, March 1). Organic Chemistry. LabArchives.
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).

Sources

dealing with steric hindrance in amide bond formation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric Hindrance in Amide Bond Formation

Welcome to the Amide Bond Formation Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with highly sterically hindered substrates, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated residues, and bulky aliphatic/aromatic amines.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your chemistry, you must confirm that steric hindrance—and not reagent degradation or peptide aggregation—is the root cause of your coupling failure.

DiagnosticWorkflow Start Amide Coupling Fails (Low Yield) Check Analyze Unreacted Amine (Kaiser Test) Start->Check IsHindered Are bulky residues present? (e.g., Aib, N-Me) Check->IsHindered Aggregation Suspect Peptide Aggregation (Use chaotropic salts/heat) IsHindered->Aggregation No Escalate1 Escalate to HATU/HOAt or DIC/Oxyma IsHindered->Escalate1 Yes Check2 Coupling Successful? Escalate1->Check2 Escalate2 Generate Acyl Fluoride (BTFFH) or Acid Chloride Check2->Escalate2 No Success Amide Bond Formed Check2->Success Yes Escalate2->Success

Fig 1. Diagnostic workflow for resolving amide coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: How do I definitively differentiate steric hindrance from on-resin peptide aggregation? A1: The causality of the failure dictates the solution. Steric hindrance presents as a sequence-dependent failure. You will observe low coupling efficiency specifically when incorporating bulky amino acids, but successful couplings with less hindered residues under identical conditions. Prolonged coupling times rarely improve yields because the activation energy barrier is inherently too high[1]. Conversely, aggregation presents as a sudden, sequence-independent drop in coupling efficiency for all subsequent residues, often accompanied by incomplete Fmoc deprotection. If switching from HBTU to a more reactive reagent like HATU improves the yield for a specific residue, steric hindrance was the primary barrier[1].

Q2: Standard carbodiimide/HOBt protocols are failing for my α,α-disubstituted amino acids. What is the mechanistic reason, and what should I switch to? A2: Mechanistically, HOBt forms an active OBt-ester that is highly bulky. When the incoming nucleophile is a sterically hindered amine (e.g., an N-methyl amine), the steric clash between the bulky active ester and the bulky amine prevents the nucleophile from reaching the required Bürgi-Dunitz trajectory to attack the carbonyl carbon. Solution: Switch to an activation strategy that minimizes the steric bulk of the leaving group. Acyl fluorides (generated via BTFFH) are ideal. Fluoride is a very small leaving group, allowing the hindered amine to approach the carbonyl carbon. Acyl fluorides are highly reactive yet stable enough to prevent extensive side reactions[2]. Alternatively, OxymaPure forms a highly reactive ester that is less sterically demanding than HOBt and provides excellent leaving group ability[3].

Q3: I am escalating to DIC/Oxyma for a hindered coupling. Are there any side-reaction risks I should be aware of? A3: While DIC/Oxyma is excellent for handling moderate steric hindrance and suppressing racemization, forcing conditions (large excesses, prolonged times) can lead to the esterification of unprotected hydroxyl groups[3]. Furthermore, the reactivity of carbodiimides with Oxyma is modulated by the steric hindrance of the alkyl moieties flanking the carbodiimide backbone. Highly hindered carbodiimides (like DTBC) fail to form the necessary adduct with Oxyma. Stick to standard DIC or EDC. Note that specific combinations of carbodiimides and Oxyma derivatives can release trace HCN under certain conditions, so proper ventilation is required[4].

Quantitative Comparison of Activation Strategies

To guide your reagent selection, the following table summarizes the expected performance of various coupling strategies when applied to sterically hindered substrates (e.g., Aib, N-methylated amines, or electron-deficient anilines).

Coupling Reagent SystemReactive IntermediateSuitability for Hindered SubstratesTypical Yield (Hindered)Epimerization Risk
HBTU / HOBt / DIPEA OBt EsterPoor< 30%Low
HATU / HOAt / DIPEA OAt EsterModerate to Good50 - 70%Low
DIC / OxymaPure Oxyma EsterGood60 - 80%Very Low
BTFFH / DIPEA Acyl FluorideExcellent> 85%Low (with proper base)
Oxalyl Chloride / DMF (cat) Acid ChlorideExcellent> 90%High

Data synthesized from comparative coupling studies on sterically hindered and electron-deficient substrates[3],[2].

Advanced Escalation: The Acyl Fluoride Pathway

When HATU and DIC/Oxyma fail, in-situ generation of an acyl fluoride is the most reliable escalation step. The diagram below illustrates the mechanistic pathway, highlighting how the small atomic radius of the fluoride leaving group bypasses the steric clash that plagues bulky active esters.

AcylFluoride Acid Carboxylic Acid (Sterically Hindered) BTFFH BTFFH + DIPEA (Activation) Acid->BTFFH AcylF Acyl Fluoride Intermediate (Small Leaving Group) BTFFH->AcylF - HF Amine Hindered Amine Nucleophile AcylF->Amine Product Sterically Hindered Amide Product Amine->Product Nucleophilic Attack

Fig 2. Mechanistic pathway of acyl fluoride generation and hindered amine coupling.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered Amides via In-Situ Acyl Fluoride Generation (BTFFH)

This protocol utilizes BTFFH to generate an acyl fluoride, ideal for coupling highly hindered or electron-deficient amines[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) or DMF under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add BTFFH (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (4.5 equivalents) to the solution.

  • Self-Validation (Intermediate Check): Stir at room temperature for 30 minutes. Validation step: Withdraw a 5 µL aliquot and analyze via TLC or IR spectroscopy. You should observe the disappearance of the carboxylic acid and the appearance of the highly non-polar acyl fluoride intermediate (IR carbonyl stretch typically shifts to ~1840 cm⁻¹).

  • Coupling: Once activation is confirmed, add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vessel and heat to 50–80°C (depending on solvent and substrate stability) for 12–24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Double-Coupling Strategy for SPPS using DIC/Oxyma

For solid-phase peptide synthesis (SPPS) encountering steric hindrance, a double-coupling strategy with fresh reagents is more effective than a single prolonged coupling[3].

Step-by-Step Methodology:

  • First Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • First Coupling: Add the activated solution to the Fmoc-deprotected peptide-resin. Agitate for 1 hour at room temperature.

  • Self-Validation (Resin Check): Drain the reagents and wash the resin 3x with DMF. Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If the test is positive (indicating unreacted amines due to steric hindrance), do not extend the time. Proceed immediately to step 5.

  • Second Coupling: Prepare a fresh batch of activated amino acid (as in Steps 1-2) and add it to the resin. Agitate for an additional 1 hour.

  • Final Wash: Drain, wash extensively with DMF (5x) and DCM (3x), and proceed to the next deprotection step.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.[Link]

  • Erny, M., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters, American Chemical Society, 2021.[Link]

Sources

Validation & Comparative

validating the inhibitory effect of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Inhibitory Effect of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide: A Comparative Guide to Covalent Warhead Efficacy

Executive Summary

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a targeted covalent inhibitor (TCI) probe characterized by its highly reactive α-bromoacetamide warhead. In preclinical drug discovery, validating such compounds requires shifting away from traditional equilibrium metrics (like IC50​ or Kd​ ) toward time-dependent kinetic parameters ( kinact​/KI​ )[1][2]. This guide provides a comprehensive, objective comparison of this bromoacetamide against alternative electrophiles and outlines a self-validating experimental workflow to assess its potency, stoichiometry, and off-target liabilities.

Mechanistic Profiling: The Bromoacetamide Warhead

The compound features a central phenylenediamine-derived scaffold, capped with a 3-methylbenzamide moiety for non-covalent target recognition and a 2-bromoacetyl group for covalent engagement. The mechanism of action relies on a two-step process:

  • Reversible Binding ( KI​ ): The 3-methylbenzamide and phenyl rings anchor the molecule within the target's binding pocket.

  • Irreversible Inactivation ( kinact​ ): A proximal nucleophilic residue (typically a cysteine thiolate) attacks the α-carbon of the bromoacetamide via an SN​2 displacement, expelling the bromide leaving group and forming a permanent thioether linkage[3][4].

Because bromine is an excellent leaving group, bromoacetamides exhibit high intrinsic chemical reactivity. While this makes them exceptionally potent as in vitro activity-based probes (ABPs), it also increases the risk of off-target alkylation compared to softer electrophiles[3][4].

Mechanism E Enzyme (E-SH) EI Reversible Complex (E-SH · I-Br) E->EI k1 I Inhibitor (I-Br) I->EI EI->E k-1 EI_cov Covalent Adduct (E-S-I) + HBr EI->EI_cov kinact

Covalent inhibition mechanism: Reversible binding followed by irreversible adduct formation.

Comparative Performance: Warhead Alternatives

When evaluating N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, it is crucial to benchmark its performance against structural analogs bearing different warheads. The table below summarizes the expected comparative performance of the bromoacetamide against chloroacetamide and acrylamide alternatives.

Warhead TypeLeaving Group / MechanismIntrinsic ReactivityTypical GSH Half-Life ( t1/2​ )Primary Application
Bromoacetamide Bromide ( SN​2 )Very High< 15 minutesActivity-based probes, initial hit validation
Chloroacetamide Chloride ( SN​2 )Moderate to High1 - 4 hoursLead optimization, in vivo tool compounds
Acrylamide None (Michael Addition)Low to Moderate> 12 hoursClinical drug candidates (e.g., Osimertinib)

Data synthesis based on standard electrophilic profiling of covalent warheads[3][4].

Core Validation Protocols

To rigorously validate the inhibitory effect of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide, researchers must employ a multi-tiered assay cascade. The following protocols form a self-validating system to confirm the mechanism, quantify potency, and assess selectivity.

Workflow A 1. Compound Incubation (Target + Inhibitor) B 2. Intact Protein LC-MS (Verify Stoichiometry) A->B C 3. Biochemical Assay (Calculate kinact/KI) A->C D 4. GSH Reactivity Assay (Intrinsic Reactivity) A->D E 5. Data Integration (Potency vs. Selectivity) B->E C->E D->E

Step-by-step experimental workflow for validating and profiling covalent inhibitors.

Protocol 1: Intact Protein LC-MS (Validating Covalent Adduct Formation)

Before investing in complex kinetic assays, one must confirm that the inhibitor forms a 1:1 covalent adduct with the target protein without causing non-specific poly-alkylation[5].

  • Rationale: Mass spectrometry directly observes the mass shift associated with covalent bond formation, providing unambiguous proof of mechanism[5][6].

  • Step-by-Step Methodology:

    • Dilute the recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Add a 10-fold molar excess of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide (20 µM final concentration).

    • Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, and 60 minutes.

    • Quench the reaction by adding an equal volume of 1% formic acid.

    • Analyze the samples using an LC-TOF-MS system.

    • Data Interpretation: Deconvolute the raw spectra. A successful reaction will show the depletion of the apo-protein peak and the appearance of a single new peak corresponding to the protein mass + 266.3 Da (the mass of the inhibitor minus the HBr leaving group). Multiple mass additions (+532 Da, +798 Da) indicate non-specific poly-alkylation, a common liability of highly reactive bromoacetamides.

Protocol 2: Biochemical kinact​/KI​ Assay (Quantifying Potency)

For covalent inhibitors, IC50​ values shift depending on the incubation time. Therefore, the second-order rate constant kinact​/KI​ must be calculated to accurately reflect potency[1][7].

  • Rationale: KI​ defines the initial binding affinity, while kinact​ defines the maximum rate of covalent bond formation. Their ratio ( kinact​/KI​ ) is the gold standard for covalent SAR[2].

  • Step-by-Step Methodology:

    • Prepare a 3-fold dilution series of the inhibitor (e.g., 10 µM down to 1 nM).

    • Pre-incubate the target enzyme with the inhibitor concentrations at 37°C.

    • At specific time intervals (e.g., 5, 10, 20, 40, 60 minutes), transfer an aliquot to an assay plate containing the enzyme substrate and measure residual activity (via fluorescence, luminescence, or absorbance)[5].

    • Data Analysis: Plot the natural logarithm of the percentage of remaining activity against pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration[1][7].

    • Fit the kobs​ values against the inhibitor concentration [I] using the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol 3: Glutathione (GSH) Reactivity Assay (Assessing Off-Target Potential)

Because bromoacetamides are highly electrophilic, they risk reacting indiscriminately with abundant cellular thiols like glutathione, leading to rapid clearance and potential toxicity[3][4].

  • Rationale: Measuring the intrinsic chemical reactivity against GSH provides a predictive model for in vivo stability and off-target promiscuity.

  • Step-by-Step Methodology:

    • Prepare a solution of 5 mM reduced glutathione (GSH) in 100 mM PBS (pH 7.4) at 37°C.

    • Spike in N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide to a final concentration of 10 µM.

    • Monitor the depletion of the parent inhibitor via LC-MS/MS (MRM mode) at 0, 15, 30, 60, 120, and 240 minutes.

    • Data Analysis: Plot the natural log of the remaining inhibitor concentration versus time. Calculate the pseudo-first-order half-life ( t1/2​ ). A t1/2​ of < 15 minutes indicates high intrinsic reactivity, suggesting the compound is best suited as an in vitro tool rather than an in vivo therapeutic.

Conclusion

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide serves as a potent, fast-acting covalent probe. By rigorously applying intact protein MS, time-dependent kinetic modeling ( kinact​/KI​ ), and GSH reactivity profiling, researchers can accurately benchmark its performance. While the bromoacetamide warhead drives rapid target inactivation, comparing these metrics against softer electrophiles (like chloroacetamides) is essential for advancing hit compounds into viable drug candidates.

References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Domainex Services.
  • Structure–activity relationships of GPX4 inhibitor warheads.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • Navigating Kinact and Ki Assay Options for Covalent Drug Characteriz
  • Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. ChemRxiv.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data.

Sources

N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide versus irreversible inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide vs. Modern Tunable Irreversible Inhibitors

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has evolved dramatically from early chemical biology tools to FDA-approved therapeutics . N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide is a prototypical targeted covalent probe. Its architecture is bipartite: the 3-methylbenzamide moiety serves as a classical recognition scaffold for Poly(ADP-ribose) polymerases (PARPs) , while the bromoacetamide group functions as a highly reactive electrophilic warhead.

While this design is highly effective for in vitro target engagement and Activity-Based Protein Profiling (ABPP), its high intrinsic reactivity often precludes systemic clinical application. In contrast, modern irreversible inhibitors (e.g., acrylamide-based drugs like Osimertinib or Ibrutinib) employ "tunable" Michael acceptors. This guide objectively compares the mechanistic, kinetic, and practical performance of these two classes of covalent modifiers to assist researchers in selecting the appropriate warhead for their drug development pipelines.

Mechanistic Divergence: SN2 Alkylation vs. Michael Addition

As an Application Scientist, understanding the fundamental chemistry of your warhead is critical for predicting in vivo behavior.

  • Haloacetamides (The Bromoacetyl Paradigm): N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide operates via a direct bimolecular nucleophilic substitution (SN2). The thiolate of a target cysteine attacks the α -carbon of the bromoacetyl group, displacing the bromide ion. Because bromide is an excellent leaving group, the activation energy for this reaction is low. Consequently, the warhead is "hot" (highly reactive). This ensures rapid labeling but increases the risk of off-target alkylation and rapid metabolic clearance via intracellular glutathione (GSH) depletion.

  • Tunable Michael Acceptors (The Acrylamide Paradigm): Modern TCIs utilize α,β -unsaturated carbonyls . These warheads undergo a conjugate Michael addition. Unlike the SN2 displacement, the Michael addition requires precise geometric alignment and proximity between the cysteine thiolate and the β -carbon of the acrylamide. This "proximity-driven" reactivity ensures that the covalent bond only forms after the inhibitor has achieved a high-affinity, non-covalent complex with the specific target, drastically reducing off-target toxicity.

Comparative Performance Metrics

PropertyN-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamideModern Tunable Acrylamides (e.g., Osimertinib)
Warhead Chemistry Bromoacetamide α,β -unsaturated carbonyl (Acrylamide)
Reaction Mechanism SN2 Alkylation (loss of HBr)Conjugate Michael Addition (no leaving group)
Intrinsic Reactivity High (Electrophile-driven)Low to Moderate (Proximity-driven)
GSH Half-Life ( t1/2​ ) < 30 minutes (Rapidly depleted)> 24 hours (Highly stable)
Primary Utility Chemical Probes, ABPP, Hit findingClinical Therapeutics (FDA-approved drugs)
Off-Target Liability High (Promiscuous cysteine labeling)Low (Requires specific non-covalent docking)

Experimental Protocol: Validating Covalent Target Engagement via Intact LC-MS

To objectively compare the efficiency and selectivity of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide against a reference acrylamide inhibitor, researchers must move beyond standard IC50 biochemical assays. Because covalent inhibition is time-dependent, IC50 values shift based on incubation time. The self-validating standard for this comparison is Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) , which directly measures the physical formation of the covalent adduct and allows for the calculation of the inactivation efficiency ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (containing the reactive cysteine) to a final concentration of 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: pH 7.4 is critical because the reaction relies on the deprotonation of the target cysteine to a reactive thiolate; altering the pH will artificially skew the reaction kinetics.

  • Inhibitor Incubation: Initiate the reaction by adding the inhibitor (N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide or the acrylamide reference) at a 10-fold molar excess (20 µM). Maintain the reaction at a stable 25°C.

  • Time-Course Quenching: At defined intervals (0, 5, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot and immediately quench by mixing with 10 µL of 2% formic acid.

    • Causality: Formic acid rapidly drops the pH, protonating the cysteine thiolate and denaturing the protein. This instantly "freezes" both the non-covalent equilibrium and the covalent reaction, ensuring the mass spec readout accurately reflects the exact time-point.

  • LC-MS Acquisition: Inject the quenched samples onto a high-resolution Q-TOF mass spectrometer coupled to a C4 reverse-phase column.

  • Data Deconvolution & Kinetic Analysis: Use deconvolution software to transform the m/z envelope into intact mass peaks.

    • Expected Mass Shift for Bromoacetamide: Target Mass + (Inhibitor Mass - 79.9 Da[loss of HBr]).

    • Expected Mass Shift for Acrylamide: Target Mass + Exact Mass of the intact inhibitor.

    • Causality: Plotting the natural log of the remaining unmodified protein percentage versus time yields the pseudo-first-order rate constant ( kobs​ ). This allows the precise derivation of kinact​/KI​ , providing an objective, concentration-independent metric of covalent efficiency.

Pathway Visualization

G cluster_A Haloacetamide (e.g., Bromoacetamide) cluster_B Tunable Michael Acceptor (e.g., Acrylamide) Target Protein Target (Free Cysteine) Probe N-{4-[(2-Bromoacetyl)amino]phenyl}- 3-methylbenzamide Target->Probe Drug Modern TCI (e.g., Osimertinib) Target->Drug RevA Reversible Complex (Low Affinity) Probe->RevA k1 / k-1 OffTarget Off-Target / GSH Depletion Probe->OffTarget High Intrinsic Reactivity IrrA Irreversible Adduct (SN2 Alkylation) RevA->IrrA kinact (Fast) RevB Reversible Complex (High Affinity) Drug->RevB k1 / k-1 IrrB Irreversible Adduct (Michael Addition) RevB->IrrB kinact (Proximity-driven) OnTarget Highly Selective Target Silencing IrrB->OnTarget

Kinetic pathways comparing highly reactive haloacetamides versus tunable Michael acceptors.

References

  • Title: The resurgence of covalent drugs. Source: Nature Reviews Drug Discovery (PubMed). URL: [Link]

  • Title: Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Targeted covalent inhibitors. Source: Wikipedia. URL: [Link]

Comparative Guide: Benzamide-Based Covalent Inhibitors vs. First-Generation Scaffolds in Kinase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) evolve, the pharmaceutical industry is shifting from first-generation promiscuous scaffolds to highly rationally designed, selective architectures. Bruton's Tyrosine Kinase (BTK) inhibitors perfectly illustrate this paradigm shift. Ibrutinib, the first-in-class BTK inhibitor, utilizes a pyrazolo-pyrimidine scaffold that irreversibly binds to the Cys481 residue[1]. However, its Type I binding mode—targeting the active conformation of the kinase—results in significant off-target inhibition of other cysteine-containing kinases like EGFR, JAK3, and TEC. This promiscuity is directly linked to clinical toxicities, including bleeding events and severe skin rashes[2].

Conversely, next-generation benzamide-based covalent inhibitors, such as the prototypical CHMFL-BTK-01, utilize a highly selective structural motif. By pairing an electrophilic acrylamide warhead with a benzamide derivative, these molecules are engineered to target the inactive conformation of the kinase[3]. This structural nuance restricts the inhibitor's accessibility to off-target kinases, achieving an unprecedented selectivity profile that virtually eliminates collateral kinase inhibition[4].

Mechanistic Causality: The "Why" Behind the Benzamide Scaffold

The core advantage of the benzamide scaffold lies in its strict steric and conformational requirements. First-generation inhibitors like ibrutinib rely on a promiscuous hinge-binding moiety that fits easily into the highly conserved ATP-binding pocket of multiple active kinases[2].

In contrast, benzamide-based inhibitors are rationally designed to stabilize the inactive (DFG-out or C-helix out) conformation. The acrylamide warhead is precisely positioned to undergo a Michael addition with the sulfhydryl group of Cys481 only when the kinase is in this specific resting state[3]. Because significantly fewer kinases share this exact inactive conformational geometry compared to the universally conserved active ATP-binding pocket, the benzamide scaffold inherently filters out off-target interactions before the covalent bond can even form.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) (Active State) SYK->BTK Phosphorylates Y551 PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates Y753 NFKB NF-κB Survival Pathway PLCg2->NFKB Calcium Flux Ibrutinib Ibrutinib (Type I / Active Conformation) Ibrutinib->BTK Covalent Blockade (Cys481) Off-target: EGFR, JAK3 Benzamide Benzamide-based Inhibitor (Type II / Inactive Conformation) Benzamide->BTK Highly Selective Covalent Blockade

Diagram 1: BTK signaling pathway illustrating the distinct intervention points of covalent inhibitors.

Quantitative Performance Comparison

To objectively evaluate these paradigms, we compare the biochemical and cellular performance of the prototypical benzamide-based inhibitor (CHMFL-BTK-01) against the first-generation standard, Ibrutinib.

Pharmacological MetricIbrutinib (First-Gen Pyrazolo-Pyrimidine)CHMFL-BTK-01 (Next-Gen Benzamide)
Primary Target (BTK) IC50 0.5 nM[5]7.0 nM[4]
Kinome Selectivity S(35) at 1 µM Poor (Inhibits multiple kinase families)0.00 (Absolute selectivity across 468 kinases)[4]
EGFR IC50 (Off-Target) Low nM (Potent off-target inhibition)[2]>10,000 nM (No activity)[2]
JAK3 IC50 (Off-Target) Low nM (Potent off-target inhibition)[2]>10,000 nM (No activity)[2]
Binding Mode Type I (Active Conformation)[1]Type II (Inactive Conformation)[3]
Clinical/Translational Liability Bleeding, Rash, Diarrhea[2]Minimized off-target toxicity[5]

Experimental Workflows: Validating Target Engagement and Selectivity

As an Application Scientist, I emphasize that structural claims of selectivity must be backed by robust, self-validating experimental systems. Below are the definitive protocols used to establish the pharmacological profile of benzamide-based covalent inhibitors.

Protocol 1: Intracellular Target Engagement (Auto-phosphorylation Assay)

Purpose: To verify that the covalent bond formation translates to functional kinase inhibition inside living cells, successfully competing against high intracellular ATP concentrations (typically 1-5 mM). Causality: We use anti-IgM to acutely stimulate the B-cell receptor (BCR) pathway. By measuring the auto-phosphorylation of BTK at Tyr223, we directly quantify the inhibitor's ability to block BTK's catalytic activity in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture Ramos (human B lymphocyte) cells in RPMI-1640 supplemented with 10% FBS. Seed at 2×106 cells/mL in 6-well plates. Rationale: Ramos cells express high levels of endogenous BTK and robustly respond to BCR cross-linking.

  • Inhibitor Treatment: Treat cells with a concentration gradient (0.1 nM to 1000 nM) of the benzamide inhibitor or vehicle (DMSO) for 2 hours at 37°C. Rationale: A 2-hour incubation is critical for covalent inhibitors to achieve steady-state target occupancy via their two-step binding mechanism (reversible affinity binding followed by irreversible covalent bond formation).

  • BCR Stimulation: Add 10 µg/mL of goat anti-human IgM for exactly 5 minutes. Rationale: A 5-minute window captures the peak transient auto-phosphorylation of BTK Y223 before cellular negative feedback loops initiate.

  • Lysis & Harvesting: Immediately wash cells with ice-cold PBS to halt signaling. Lyse in RIPA buffer supplemented with 1 mM DTT, protease inhibitors, and phosphatase inhibitors (Na3VO4, NaF). Rationale: DTT prevents non-specific oxidation of cysteines, while phosphatase inhibitors preserve the transient p-Y223 signal from degradation during lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to nitrocellulose, and probe with anti-pBTK (Y223) and anti-Total BTK antibodies. Normalize the phospho-signal to total BTK to calculate the cellular EC50.

Workflow Cells Cultured B-Cells (Ramos) Dose Inhibitor Dosing (0.1 - 1000 nM) Cells->Dose Stim Anti-IgM Stimulation (5 mins) Dose->Stim Lysis Cell Lysis (RIPA + Inhibitors) Stim->Lysis WB Immunoblotting (pBTK / Total BTK) Lysis->WB

Diagram 2: Experimental workflow for validating intracellular covalent target engagement.

Protocol 2: Kinome-Wide Selectivity Profiling (KINOMEscan)

Purpose: To objectively quantify off-target liabilities across >450 kinases. Causality: Standard enzymatic assays can be biased by the specific ATP concentration used in vitro. The KINOMEscan methodology utilizes an active-site directed competition binding assay, which is ATP-independent. This provides a true thermodynamic measure of the inhibitor's binding affinity across the entire kinome.

Step-by-Step Methodology:

  • Library Preparation: Prepare DNA-tagged kinase libraries and immobilize active-site directed ligands on magnetic beads.

  • Inhibitor Incubation: Incubate the kinase library with 1 µM of the benzamide inhibitor. Rationale: 1 µM is typically 100-fold higher than the therapeutic IC50, representing a highly stringent stress-test for off-target binding.

  • Elution & Quantification: Elute the unbound kinases and quantify the bead-bound (uninhibited) kinases via qPCR of the attached DNA tags.

  • Data Analysis: Calculate the Selectivity Score (S-score). An S(35) score of 0.00, as demonstrated by CHMFL-BTK-01[4], indicates that exactly 0 out of 468 kinases had their binding reduced to <35% of the control, proving absolute kinome selectivity.

Conclusion

The transition from first-generation pyrazolo-pyrimidine scaffolds to benzamide-based covalent architectures represents a massive leap in precision immunology and oncology. By rationally targeting the inactive conformation of kinases, benzamide derivatives like CHMFL-BTK-01 eliminate the off-target liabilities (such as EGFR and JAK3 inhibition) that plague earlier drugs[2]. This structural evolution ensures that the irreversible nature of the covalent bond is an asset for prolonged pharmacodynamics, rather than a liability for systemic toxicity.

References

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.PubMed (NIH).
  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conform
  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conform
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Bleeding by Bruton Tyrosine Kinase-Inhibitors: Dependency on Drug Type and Disease.PubMed Central (NIH).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide

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